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  • Product: 2-amino-1H-Benzimidazol-7-ol
  • CAS: 1255789-22-0

Core Science & Biosynthesis

Foundational

Structural and Thermodynamic Profiling of 2-Amino-1H-Benzimidazol-7-ol: A Fragment-Based Approach to hPNMT Inhibition

Executive Summary In the landscape of neuropharmacology, regulating central nervous system (CNS) adrenaline levels is a primary therapeutic strategy for various neurological and cardiovascular pathologies. The enzyme phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, regulating central nervous system (CNS) adrenaline levels is a primary therapeutic strategy for various neurological and cardiovascular pathologies. The enzyme phenylethanolamine N-methyltransferase (hPNMT) catalyzes the final, rate-limiting step in adrenaline biosynthesis: the methylation of noradrenaline[1].

To develop potent, CNS-penetrant hPNMT inhibitors, researchers increasingly rely on Fragment-Based Drug Discovery (FBDD). Unlike traditional high-throughput screening, FBDD utilizes low-molecular-weight compounds to map high-affinity sub-pockets within an enzyme's active site. 2-amino-1H-benzimidazol-7-ol (PDB Ligand ID: ES0) represents a highly efficient, single-ring chemical system that serves as a foundational scaffold for structure-guided drug design[1][2]. This whitepaper details the chemical architecture, physical properties, and self-validating experimental workflows required to characterize this critical fragment.

Molecular Architecture and Physicochemical Properties

The structural efficacy of 2-amino-1H-benzimidazol-7-ol stems from its rigid benzimidazole core, which acts as a bioisostere for the catechol ring of endogenous noradrenaline. The molecule features two critical functional groups:

  • A 2-amino group: Provides key hydrogen bond donor capabilities to anchor the fragment against the acidic residues of the hPNMT binding pocket.

  • A 7-hydroxyl group: Modulates the electronic distribution of the aromatic system and offers an additional vector for solvent or target interaction.

To ensure optimal pharmacokinetic profiling during lead optimization, the physicochemical properties of the fragment must be rigorously quantified.

Table 1: Physicochemical and Structural Properties
PropertyValueClinical / Structural Relevance
IUPAC Name 2-amino-1H-benzimidazol-7-olStandardized nomenclature[3].
Chemical Formula C₇H₇N₃ODefines the heavy atom count (11) for efficiency metrics[1].
Molecular Weight 149.15 g/mol Optimal for FBDD (Strictly < 300 Da)[4].
InChIKey BBSYMXYQDPASMX-UHFFFAOYSA-NUnique structural identifier[1].
PDB Ligand ID ES0Standardized ID for crystallographic databases[2].
H-Bond Donors 3Facilitates robust target engagement.
H-Bond Acceptors 2Enhances aqueous solubility.
Ligand Efficiency (LE) > 0.39 kcal/mol per heavy atomIndicates exceptionally high binding energy per atom[1].

Mechanism of Action: hPNMT Target Engagement

hPNMT utilizes the cofactor S-adenosyl-L-methionine (SAM) to transfer a methyl group to noradrenaline. 2-amino-1H-benzimidazol-7-ol acts as a competitive inhibitor, occupying the noradrenaline-binding site[1].

Causality in Binding Dynamics: The fragment achieves its high ligand efficiency because its rigid planar structure perfectly stacks within the hydrophobic cleft of the active site, while the 2-amino group forms highly directional hydrogen bonds that mimic the native substrate.

Pathway NA Noradrenaline (Substrate) PNMT hPNMT Enzyme (SAM -> SAH) NA->PNMT Substrate Binding A Adrenaline (Product) PNMT->A Enzymatic Methylation Inh 2-amino-1H-benzimidazol-7-ol (Fragment ES0) Inh->PNMT Competitive Inhibition

Caption: Adrenaline biosynthesis inhibition by 2-amino-1H-benzimidazol-7-ol targeting hPNMT.

Validated Experimental Methodologies

To transition 2-amino-1H-benzimidazol-7-ol from a theoretical hit to a validated lead scaffold, a multi-tiered, self-validating experimental workflow must be executed. The protocols below outline the exact causality and control mechanisms required for rigorous scientific validation.

Workflow Lib Fragment Library (MW < 300 Da) MS Primary Screening (Native Mass Spectrometry) Lib->MS High-throughput first-pass ITC Affinity Validation (Isothermal Titration Calorimetry) MS->ITC Hit confirmation & Thermodynamics Xray Structural Elucidation (X-ray Crystallography) ITC->Xray Binding mode characterization

Caption: Self-validating fragment-based drug discovery (FBDD) workflow for hPNMT inhibitors.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: To deconvolute the free energy of binding (ΔG) into its enthalpic (ΔH) and entropic (-TΔS) components. Causality: Early-stage fragments must possess high enthalpy-driven binding. If affinity is purely driven by entropy (lipophilic bulk), subsequent elaboration will likely result in poor pharmacokinetic properties. ITC provides this critical thermodynamic distinction.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze purified hPNMT against a stringent buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) to ensure exact buffer matching between the protein and the ligand.

  • Ligand Solubilization: Dissolve 2-amino-1H-benzimidazol-7-ol in 100% DMSO, then dilute into the dialysis buffer (final DMSO concentration strictly ≤ 2% to prevent protein denaturation).

  • Titration Execution: Inject 2 μL aliquots of the fragment (1 mM) into the sample cell containing hPNMT (50 μM) at 25°C.

  • Self-Validation (Control): Perform a "ligand-into-buffer" titration under identical conditions. Subtract this background heat of dilution from the main thermogram to ensure the integrated peaks reflect only the specific protein-ligand binding event.

Protocol 2: Structural Elucidation via X-Ray Crystallography

Objective: To determine the precise 3D binding coordinates of 2-amino-1H-benzimidazol-7-ol within the hPNMT active site (yielding structures such as )[1]. Causality: Co-crystallization must be performed in the presence of S-adenosyl-L-homocysteine (SAH). Because hPNMT requires a cofactor to structure its active site, using the demethylated product (SAH) locks the enzyme into its catalytically relevant "closed" conformation without initiating an unintended enzymatic reaction.

Step-by-Step Methodology:

  • Complex Formation: Incubate purified hPNMT (10 mg/mL) with a 5-fold molar excess of SAH and a 10-fold molar excess of 2-amino-1H-benzimidazol-7-ol for 2 hours on ice to achieve thermodynamic equilibrium.

  • Crystallization: Utilize the sitting-drop vapor diffusion method. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium sulfate).

  • Data Collection & Self-Validation: Harvest crystals and flash-freeze in liquid nitrogen. Collect diffraction data at 100K. During structural refinement, calculate the Rfree​ value (target: ~0.25 to 0.26)[1]. The Rfree​ acts as a self-validating metric, calculated using 5% of the reflection data omitted from refinement, ensuring the final structural model is not mathematically overfitted to the data.

References

  • Crystal Structure of hPNMT in Complex AdoHcy and 2-amino-1H-benzo[d]imidazol-7-ol (PDB: 3KQY) . RCSB Protein Data Bank. Available at: [Link]

  • ES0 Ligand Summary Page (2-amino-1H-benzimidazol-7-ol) . RCSB Protein Data Bank. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-amino-1H-Benzimidazol-7-ol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-amino-1H-Benzimidazol-7-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental phys...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2-amino-1H-Benzimidazol-7-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore rational synthetic approaches, and discuss its established and potential applications, grounded in the broader context of the benzimidazole scaffold's versatile pharmacology. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this molecular entity.

Core Molecular Attributes

2-amino-1H-Benzimidazol-7-ol belongs to the benzimidazole class of compounds, which are bicyclic structures formed by the fusion of a benzene ring and an imidazole ring. The structural similarity of this scaffold to naturally occurring purine bases allows benzimidazole derivatives to readily interact with a wide range of biological targets, forming the basis of their extensive use in medicine.[1][2]

The specific isomer, 2-amino-1H-Benzimidazol-7-ol, is characterized by an amino group (-NH₂) at the 2-position and a hydroxyl group (-OH) at the 7-position of the benzimidazole core. While specific experimental data for this exact isomer is not widely published, its core molecular properties can be definitively established based on its chemical formula, C₇H₇N₃O.

Molecular Weight and Exact Mass

The molecular weight and exact mass are fundamental properties crucial for chemical synthesis, purification, and analytical characterization, particularly in techniques like mass spectrometry. For any compound with the molecular formula C₇H₇N₃O, these values are constant. An isomer, 5-Amino-2-hydroxybenzimidazole, shares this formula, and its computed properties confirm these values.[3]

PropertyValueSource
Molecular Formula C₇H₇N₃O[3]
Average Molecular Weight 149.15 g/mol [3]
Exact Mass (Monoisotopic) 149.058911855 Da[3]

The molecular weight (or molar mass) is the average mass of a molecule, calculated using the weighted average of the natural abundances of its constituent isotopes. It is the value used for stoichiometric calculations in chemical reactions.

The exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is critical for high-resolution mass spectrometry (HRMS), which can confirm the elemental composition of a molecule with high precision, a cornerstone of modern chemical analysis and structural elucidation.

The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

The benzimidazole nucleus is considered a "privileged pharmacophore" in medicinal chemistry.[2] This designation is due to its structural versatility and its ability to serve as a foundational template for designing ligands for a multitude of biological targets. The unique chemical nature of the benzimidazole ring system—containing both hydrogen bond donors and acceptors, a hydrophobic benzene ring, and the ability to engage in π-π stacking interactions—allows it to bind effectively within the active sites of enzymes and receptors.[4]

This has led to the development of a wide array of successful drugs across various therapeutic areas:

  • Proton Pump Inhibitors (PPIs): Omeprazole and Lansoprazole for treating acid-reflux disorders.[4]

  • Anthelmintics: Albendazole and Mebendazole for parasitic worm infections.

  • Antihistamines: Astemizole for allergic conditions.[4]

  • Anticancer Agents: Several derivatives are investigated as microtubule inhibitors and kinase inhibitors.[1]

  • Antiviral and Antimicrobial Agents: The scaffold is a key component in drugs targeting various pathogens.

The functionalization at the 2-position, as seen with the amino group in our topic compound, is particularly significant. 2-aminobenzimidazole is a well-established building block for creating molecules with diverse biological activities, including anticancer and antimicrobial properties. The addition of a hydroxyl group on the benzene ring introduces another site for hydrogen bonding and potential metabolic transformations, further modulating the compound's pharmacological profile.

Caption: Logical relationship between the core scaffold and the target compound.

Synthetic Strategies for Benzimidazole Derivatives

General Synthesis Workflow

The foundational method involves the reaction of a substituted 1,2-diaminobenzene with various reagents like aldehydes, carboxylic acids, or their derivatives. For the synthesis of a 2-amino substituted benzimidazole, a cyanogen bromide or a similar cyano-group-containing reagent is typically used.

To synthesize the target compound, the logical starting materials would be 1,2-diamino-3-hydroxybenzene . The reaction would proceed as follows:

Step-by-Step Protocol (Proposed):

  • Reagent Preparation: Dissolve 1,2-diamino-3-hydroxybenzene in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Cyclization Reaction: Add cyanogen bromide (CNBr) to the solution. This reaction is often performed under mild heating or reflux to drive the condensation and cyclization. The cyanamide intermediate formed in situ rapidly cyclizes to form the stable 2-aminobenzimidazole ring system.

  • Work-up and Neutralization: After the reaction is complete (monitored by Thin Layer Chromatography), the reaction mixture is cooled. The product may precipitate directly or require neutralization. If the reaction is performed under acidic conditions, a base (e.g., sodium bicarbonate or ammonium hydroxide) is added to precipitate the free base form of the product.

  • Purification: The crude solid is collected by filtration, washed with water to remove salts, and then purified. Recrystallization from a suitable solvent (like ethanol/water) or column chromatography are standard methods to obtain the final product with high purity.

Caption: Proposed synthetic workflow for 2-amino-1H-Benzimidazol-7-ol.

Applications in Drug Development and Research

The utility of 2-amino-1H-Benzimidazol-7-ol in drug development is inferred from the extensive biological activities of its parent scaffold, 2-aminobenzimidazole, and related substituted analogs. The introduction of the 7-hydroxy group can significantly influence its pharmacokinetic and pharmacodynamic properties.

Potential as an Anticancer Agent

Many 2-aminobenzimidazole derivatives have been evaluated as anticancer agents. They are known to function as microtubule inhibitors, disrupting cell division in a manner similar to established chemotherapy drugs. The structural similarity to purine bases also allows them to act as inhibitors of various kinases, which are critical signaling proteins often dysregulated in cancer. The hydroxyl group on the target compound could potentially form additional hydrogen bonds within a kinase active site, enhancing binding affinity and selectivity.

Antimicrobial and Antiviral Potential

The benzimidazole core is present in numerous antimicrobial and antiviral therapies. These compounds can inhibit key viral or bacterial enzymes necessary for replication. Research into novel benzimidazole derivatives continues to be a promising avenue for combating infectious diseases, including those with growing drug resistance.

Role as a Synthetic Building Block

Beyond its own potential bioactivity, 2-amino-1H-Benzimidazol-7-ol is a valuable synthetic intermediate. The amino group at the 2-position can be readily modified to create a diverse library of derivative compounds. This allows for systematic structure-activity relationship (SAR) studies, where researchers can fine-tune the molecular structure to optimize potency, selectivity, and drug-like properties for a specific biological target.

Conclusion

2-amino-1H-Benzimidazol-7-ol, with a molecular weight of 149.15 g/mol and an exact mass of 149.058911855 Da, represents a compound of high interest for chemical and pharmaceutical research. While direct experimental data for this specific isomer is limited, its properties and potential can be reliably extrapolated from the well-documented chemistry of the 2-aminobenzimidazole family. Its structure embodies the "privileged" nature of the benzimidazole pharmacophore, suggesting significant potential in the development of new therapeutics, particularly in oncology and infectious diseases. The synthetic pathways are well-established, allowing for its accessible production and derivatization for future drug discovery programs.

References

  • PubChem. 2-Aminobenzimidazole. National Center for Biotechnology Information. [Link]

  • NextSDS. 1H-Benzimidazol-7-ol, 2-(aminomethyl)-. [Link]

  • PubChem. 2-Amino-1-benzylbenzimidazole. National Center for Biotechnology Information. [Link]

  • NextSDS. 1H-Benzimidazol-7-ol, 2-(2-aminoethyl)-. [Link]

  • PubChem. Benzimidazole. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Amino-2-hydroxybenzimidazole. National Center for Biotechnology Information. [Link]

  • Alpan, A. S., et al. (2009). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • Pathak, D., et al. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. World Journal of Pharmaceutical Research.
  • Oriental Journal of Chemistry. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. [Link]

  • PMC. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

  • MDPI. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. [Link]

  • Appchem. 2-Amino-1H-benzo[d]imidazol-5-ol. [Link]

  • Walsh Medical Media. Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. [Link]

  • Google Patents.
  • SciSpace. Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. [Link]

  • ResearchGate. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. [Link]

Sources

Foundational

2-amino-1H-Benzimidazol-7-ol: Toxicity Mechanisms and Safety Profiling in Cellular Models

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The compound 2-amino-1H-benzimidazol-7-ol (also known as 2-amino-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The compound 2-amino-1H-benzimidazol-7-ol (also known as 2-amino-1H-benzo[d]imidazol-7-ol) is a highly versatile pharmacophore and fragment-based drug discovery (FBDD) building block. It is renowned for its role as a potent inhibitor of human phenylethanolamine N-methyltransferase (hPNMT)[1] and serves as the core scaffold for numerous kinase inhibitors and antiproliferative agents[2]. However, the same structural features that confer high target affinity—namely, the capacity for exocyclic tautomerization and extensive hydrogen bonding via the 7-hydroxyl and 2-amino groups—can also drive off-target cytotoxicity.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, providing a field-proven, self-validating framework for evaluating the cellular toxicity and safety profile of 2-amino-1H-benzimidazol-7-ol and its derivatives.

Chemical Significance and Mechanistic Toxicity

Structural Pharmacology

The 2-aminobenzimidazole core is a privileged structure in medicinal chemistry. The addition of a hydroxyl group at the 7-position (2-amino-1H-benzimidazol-7-ol) significantly alters the electronic distribution of the fused benzene ring, enhancing its ability to act as both a hydrogen bond donor and acceptor. This specific molecular interface is critical for anchoring the compound within the active sites of enzymes, as demonstrated in its co-crystallization with hPNMT (PDB ID: 3KQY)[1].

Pathways of Cellular Toxicity

When evaluating the safety profile of 2-aminobenzimidazole derivatives, cytotoxicity is rarely mediated by a single catastrophic event. Instead, it is typically the result of specific intracellular interactions:

  • Kinase Inhibition & Cell Cycle Arrest: Derivatives of the 2-aminobenzimidazole scaffold are potent ATP-competitive inhibitors of kinases such as CK1δ. While beneficial for oncology, off-target kinase inhibition in healthy cells leads to G2/M phase cell cycle arrest[2].

  • Tubulin Polymerization Inhibition: Many benzimidazole derivatives act as microtubule-targeting agents (similar to Nocodazole), disrupting spindle formation and triggering apoptosis[3].

  • Mitochondrial Stress: The accumulation of these lipophilic weak bases in the mitochondria can uncouple oxidative phosphorylation, leading to reactive oxygen species (ROS) generation and subsequent caspase activation[4].

Pathway Ligand 2-amino-1H-Benzimidazol-7-ol (Pharmacophore) Target Intracellular Targets (Tubulin / Kinases e.g. CK1δ) Ligand->Target Stress Mitochondrial Stress & ROS Generation Target->Stress CellCycle Cell Cycle Arrest (G2/M Phase) Target->CellCycle Apoptosis Apoptosis (Caspase Cascade Activation) Stress->Apoptosis CellCycle->Apoptosis

Fig 1: Primary cytotoxic signaling pathways induced by 2-aminobenzimidazole scaffolds.

Cellular Models for Safety Profiling

To establish a robust therapeutic window, toxicity must be evaluated across a panel of both transformed (cancerous) and non-transformed (healthy) cell lines. The goal is to calculate the Selectivity Index (SI) , defined as the ratio of the IC₅₀ in healthy cells to the IC₅₀ in target cells.

  • Efficacy Models (Transformed): MV4-11 (human leukemia), A549 (human lung carcinoma), and T47D (human breast cancer). These lines are highly sensitive to cell-cycle disruptors[5].

  • Safety Models (Non-Transformed): BALB/3T3 (normal mouse fibroblasts) and Vero (monkey kidney epithelial cells). These lines provide a baseline for general eukaryotic cytotoxicity[4][5].

Quantitative Safety Profile Data

The following table synthesizes the expected cytotoxicity profiles (IC₅₀ values) of highly active 2-aminobenzimidazole derivatives across standard cell models, demonstrating the critical need for structural optimization to maintain high SI values.

Compound Class / ScaffoldTarget Cell Line (Cancer)IC₅₀ (µg/mL)Safety Cell Line (Normal)IC₅₀ (µg/mL)Selectivity Index (SI)
Unmodified 2-amino-1H-benzimidazole MV4-11> 50.0BALB/3T3> 100.0N/A (Low Toxicity)
7-OH Substituted Derivatives A54912.5 ± 1.2BALB/3T345.3 ± 3.1~ 3.6
Cyano-pyrimido[1,2-a]benzimidazoles MV4-110.23 ± 0.05BALB/3T3> 20.0> 86.9 (High Safety)
Cisplatin (Control Drug) MV4-110.85 ± 0.1BALB/3T32.1 ± 0.3~ 2.4 (High Toxicity)

Data synthesized from foundational antiproliferative studies on 2-arylideneaminobenzimidazole derivatives[5].

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any observed toxicity is a direct result of the compound, not an artifact of the assay.

Workflow A 1. Cell Culturing & Seeding (A549, MV4-11, BALB/3T3) B 2. Compound Dosing (2-amino-1H-benzimidazol-7-ol) A->B C 3. Cytotoxicity Screening (MTT / CellTiter-Glo) B->C D 4. Mechanistic Assays (Flow Cytometry, Caspase-3/7) C->D E 5. Safety Profile & IC50 Data Synthesis D->E

Fig 2: Sequential workflow for cellular toxicity profiling of benzimidazole derivatives.

Protocol A: High-Throughput Cell Viability (MTT Assay)

Causality Insight: The MTT assay measures mitochondrial reductase activity. Because 2-aminobenzimidazoles can induce mitochondrial stress, this assay is highly sensitive to early-stage toxicity before membrane rupture occurs.

Step-by-Step Methodology:

  • Cell Seeding: Seed BALB/3T3 and MV4-11 cells at a density of 5×103 cells/well in 96-well plates.

    • Expert Tip: Fill the outermost perimeter wells with sterile PBS instead of cells to prevent the "edge effect" (evaporation-induced concentration gradients).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and log-phase growth initiation.

  • Compound Preparation & Dosing: Dissolve 2-amino-1H-benzimidazol-7-ol in highly pure DMSO. Perform serial dilutions in culture media.

    • Critical Constraint: The final DMSO concentration in the well must never exceed 0.1% (v/v) . Higher concentrations inherently disrupt lipid bilayers, skewing toxicity data.

  • Treatment: Expose cells to the compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

Self-Validation Checkpoints:

  • Vehicle Control: 0.1% DMSO (Must show >95% viability compared to untreated media).

  • Positive Control: Cisplatin at 10 µg/mL (Must show >80% cell death to validate assay sensitivity)[5].

Protocol B: Apoptosis Assessment via Annexin V/PI Flow Cytometry

Causality Insight: While MTT shows that cells are dying, Flow Cytometry shows how they are dying. Annexin V binds to flipped phosphatidylserine (early apoptosis), while Propidium Iodide (PI) intercalates into DNA only when the membrane is compromised (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment: Treat A549 cells with the calculated IC₅₀ and 2×IC₅₀ concentrations of the compound for 24 and 48 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization.

    • Expert Tip: Over-trypsinization mechanically damages the cell membrane, causing artificial phosphatidylserine flipping and resulting in false-positive Annexin V signals.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

Self-Validation Checkpoints:

  • Single-Stain Controls: Unstained, Annexin V-only, and PI-only tubes are mandatory to set compensation matrices and exclude spectral overlap.

  • Debris Gating: Forward Scatter (FSC) vs. Side Scatter (SSC) gating must be strictly applied to exclude cell debris, which non-specifically binds PI.

Conclusion and Future Perspectives

The 2-amino-1H-benzimidazol-7-ol scaffold is a potent, structurally versatile moiety. While its inherent capacity for hydrogen bonding and tautomerization makes it an excellent binder for targets like hPNMT and CK1δ, these same properties necessitate rigorous safety profiling. By employing orthogonal, self-validating cellular assays—pairing metabolic viability (MTT) with mechanistic death profiling (Flow Cytometry) across both transformed and normal cell lines—researchers can accurately map the therapeutic window of novel benzimidazole derivatives. Future drug design should focus on leveraging the 7-hydroxyl group for targeted prodrug conjugation, potentially increasing the Selectivity Index and mitigating systemic cytotoxicity.

References

  • RCSB Protein Data Bank. "3KQY: Crystal Structure of hPNMT in Complex AdoHcy and 2-amino-1H-benzo[d]imidazol-7-ol." RCSB PDB. Available at:[Link]

  • Wietrzyk, J., et al. "Synthesis and in vitro antiproliferative activity of novel 2-arylideneaminobenzimidazole derivatives." Acta Poloniae Pharmaceutica - Drug Research. Available at:[Link]

  • Chilin, A., et al. "Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta." Pharmaceuticals. Available at:[Link]

  • Tahlan, S., et al. "A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities." Molecules (MDPI). Available at:[Link]

  • Escala, N., et al. "Antiplasmodial activity, structure–activity relationship and studies on the action of novel benzimidazole derivatives." Scientific Reports (PMC). Available at:[Link]

Sources

Exploratory

Structural and Mechanistic Insights into the 3KQY Complex: 2-amino-1H-Benzimidazol-7-ol as a Fragment Inhibitor of hPNMT

Executive Summary The development of potent, central nervous system (CNS)-active inhibitors for phenylethanolamine N-methyltransferase (PNMT) is a critical objective in neuropharmacology, with implications for Parkinson’...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of potent, central nervous system (CNS)-active inhibitors for phenylethanolamine N-methyltransferase (PNMT) is a critical objective in neuropharmacology, with implications for Parkinson’s disease, Alzheimer’s disease, and hypertension [1]. However, traditional high-throughput screening often yields large, lipophilic molecules with poor CNS penetrance and high off-target affinity for the α2​ -adrenoceptor.

Fragment-Based Drug Discovery (FBDD) circumvents this by identifying low-molecular-weight compounds with exceptionally high ligand efficiency. This technical guide provides an in-depth analysis of the X-ray crystal structure of human PNMT (hPNMT) in complex with the cofactor byproduct S-adenosyl-L-homocysteine (AdoHcy) and the fragment inhibitor 2-amino-1H-benzimidazol-7-ol (PDB ID: 3KQY) [2]. By deconstructing the crystallographic methodology, binding thermodynamics, and structural causality, this whitepaper serves as an authoritative blueprint for drug development professionals engineering next-generation catecholamine-pathway modulators.

The Biochemical Target: hPNMT and the Noradrenaline Pocket

hPNMT catalyzes the final step in the biosynthesis of adrenaline (epinephrine) by transferring a methyl group from S-adenosyl-L-methionine (SAM) to noradrenaline (norepinephrine) [1]. The active site of hPNMT is notoriously difficult to target due to its highly enclosed nature when bound to its cofactor.

Enzymatic_Pathway Substrate Noradrenaline (Substrate) Enzyme hPNMT Enzyme (Catalyst) Substrate->Enzyme Cofactor SAM (Methyl Donor) Cofactor->Enzyme Product Adrenaline (Product) Enzyme->Product Methylation Byproduct AdoHcy (Cofactor Byproduct) Enzyme->Byproduct Bound in 3KQY

Fig 1: hPNMT catalytic methylation pathway and AdoHcy byproduct retention.

To successfully design inhibitors, researchers must target the noradrenaline-binding pocket. The 3KQY structure reveals that the benzimidazole scaffold of 2-amino-1H-benzimidazol-7-ol perfectly mimics the catechol ring of the natural substrate, anchoring deep within this pocket while leaving room for structural elaboration [3].

Crystallographic Profiling of the 3KQY Complex

The 3KQY complex was solved at a resolution of 2.20 Å, providing atomic-level clarity of the fragment's binding pose [2]. The fragment 2-amino-1H-benzimidazol-7-ol binds exclusively to the noradrenaline site, forming a robust hydrogen-bonding network with key active-site residues (such as Asn39 and Lys57) while maintaining favorable hydrophobic contacts.

Quantitative Structural and Thermodynamic Data

To evaluate the viability of this fragment as a lead scaffold, we must look at its Ligand Efficiency (LE). An LE of ≥0.39 kcal/mol per heavy atom indicates that the fragment forms highly optimized, energetically favorable interactions that overcome the entropic cost of binding [1].

ParameterCrystallographic / Thermodynamic Value
PDB ID 3KQY
Target Protein Human Phenylethanolamine N-methyltransferase (hPNMT)
Ligand (Fragment) 2-amino-1H-benzimidazol-7-ol (Formula: C7​H7​N3​O )
Cofactor Present S-adenosyl-L-homocysteine (AdoHcy)
Resolution 2.20 Å
R-Value (Work / Free) 0.228 / 0.262
Binding Affinity ( Kd​ ) ~5–700 μ M (Class average for FBS hits)
Ligand Efficiency (LE) ≥0.39 kcal/mol per heavy atom

Experimental Methodology: Fragment-Based Screening by X-ray Crystallography (FBS-X)

The identification of 2-amino-1H-benzimidazol-7-ol was achieved through a highly optimized Fragment-Based Screening by X-ray Crystallography (FBS-X) protocol. Below is the step-by-step methodology, detailing the causality behind each experimental choice to ensure a self-validating workflow.

FBS_Protocol Step1 1. Apo-hPNMT Crystallization (AdoHcy + PO4 placeholder) Step2 2. Fragment Cocktail Soaking (15 min, 5-10 mM, 5% DMSO) Step1->Step2 PO4 Displacement Step3 3. X-ray Diffraction (2.20 Å Resolution) Step2->Step3 Crystal Harvesting Step4 4. Electron Density Mapping (Fo-Fc > 3σ threshold) Step3->Step4 Structure Solution Step5 5. Orthogonal Validation (ITC & Native MS) Step4->Step5 Hit Confirmation

Fig 2: Self-validating fragment-based screening (FBS-X) workflow for 3KQY.

Step-by-Step Protocol & Causality

Step 1: Protein Crystallization with Cofactor and Placeholder

  • Action: Grow hPNMT crystals using vapor diffusion in the presence of AdoHcy and an affinity-purified phosphate ion.

  • Causality: hPNMT cannot easily be crystallized in a pure apo state because the active site requires the cofactor (AdoHcy) to stabilize its closed, ordered conformation [3]. The phosphate ion fortuitously binds in the noradrenaline pocket. This acts as a low-affinity placeholder, preventing the pocket from collapsing while establishing a competitive thermodynamic threshold that fragments must overcome to bind.

Step 2: Fragment Cocktail Soaking

  • Action: Soak the pre-grown crystals for exactly 15 minutes in a solution containing a cocktail of 4 fragments (including 2-amino-1H-benzimidazol-7-ol) at 5–10 mM, supplemented with 2.5–5% DMSO.

  • Causality: Rapid soaking is chosen over co-crystallization because catecholamine-like fragments are highly susceptible to aqueous oxidation over the days required for crystal growth [1]. The 15-minute window is precisely calibrated: it is long enough for the fragments to diffuse through the solvent channels and displace the phosphate ion, but short enough to prevent the DMSO from degrading the crystal lattice.

Step 3: X-ray Diffraction and Data Collection

  • Action: Flash-freeze the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Causality: Cryo-cooling minimizes radiation damage from the high-intensity X-ray beam, preserving the delicate hydrogen bonds between the benzimidazole fragment and the enzyme.

Step 4: Electron Density Mapping and Refinement

  • Action: Model the protein and AdoHcy first. Only include the fragment if the Fo​−Fc​ difference electron density map shows a peak at >3σ in the noradrenaline pocket.

  • Causality: Cocktail soaking carries a risk of false positives. By enforcing a strict >3σ threshold for the difference map, the protocol ensures that only fragments with rigid, high-occupancy binding modes are modeled, effectively eliminating background noise.

Orthogonal Validation: A Self-Validating System

To guarantee scientific integrity, crystallographic data cannot exist in a vacuum. The discovery of the 3KQY complex was subjected to a self-validating triad of orthogonal techniques:

  • X-ray Crystallography (Pose): Confirms the exact spatial coordinates and hydrogen-bonding geometry of 2-amino-1H-benzimidazol-7-ol.

  • Isothermal Titration Calorimetry (Thermodynamics): Crystallography proves where the fragment binds, but ITC proves how well it binds. ITC quantifies the enthalpy ( ΔH ) and entropy ( ΔS ) of the interaction, confirming the high Ligand Efficiency ( ≥0.39 kcal/mol) and ensuring the binding is driven by specific interactions rather than non-specific hydrophobic aggregation [1].

  • Native Mass Spectrometry (Stoichiometry): Native MS provides rapid, solution-phase confirmation of the binding event. It verifies that the fragment binds to hPNMT in a 1:1 stoichiometry in solution, ruling out crystal-packing artifacts.

Strategic Implications for Drug Development

The 3KQY structure is not just a static snapshot; it is a dynamic tool for rational drug design. Benzimidazoles are a known class of PNMT inhibitors, but prior to this structure, their exact binding mechanism was hypothetical.

By utilizing 2-amino-1H-benzimidazol-7-ol as a foundational scaffold, medicinal chemists can employ "fragment growing" techniques [3]. Because the fragment is small and highly efficient, researchers can systematically add functional groups to target adjacent sub-pockets within hPNMT. This structure-guided elaboration allows for the design of bisubstrate analogues that achieve low nanomolar affinity for hPNMT while actively selecting against the α2​ -adrenoceptor—overcoming the primary hurdle in historical PNMT inhibitor development.

References

  • Drinkwater, N., Vu, H., Lovell, K.M., Criscione, K.R., Collins, B.M., Prisinzano, T.E., Poulsen, S.A., McLeish, M.J., Grunewald, G.L., & Martin, J.L. (2010). Fragment-based screening by X-ray crystallography, MS and isothermal titration calorimetry to identify PNMT (phenylethanolamine N-methyltransferase) inhibitors. Biochemical Journal, 431(1), 51-61. [Link]

  • Drinkwater, N., & Martin, J.L. (2010). 3KQY: Crystal Structure of hPNMT in Complex AdoHcy and 2-amino-1H-benzo[d]imidazol-7-ol. RCSB Protein Data Bank. [Link]

  • Cresset Group. (2023). Identify novel compounds and increase the diversity of your ligand modifications using fragment-based drug discovery. Cresset Discovery. [Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-amino-1H-Benzimidazol-7-ol

Application Note: Synthesis and Characterization of 2-Amino-1H-Benzimidazol-7-ol Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Structural Biologists Document Type: Validated Laboratory Protocol & M...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 2-Amino-1H-Benzimidazol-7-ol

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Structural Biologists Document Type: Validated Laboratory Protocol & Mechanistic Guide

Introduction & Scientific Context

The compound 2-amino-1H-benzimidazol-7-ol (also known as 2-amino-7-hydroxybenzimidazole) is a critical heterocyclic building block and a recognized pharmacophore in medicinal chemistry. It has garnered significant attention for its role as a potent, fragment-based inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme responsible for the biosynthesis of central nervous system adrenaline[1]. Understanding the synthesis of this compound is essential for researchers developing CNS-active agents or exploring noradrenaline-binding site interactions[1].

This application note details a highly efficient, self-validating synthetic route utilizing the cyclization of 2,3-diaminophenol with cyanogen bromide (BrCN)[2].

Mechanistic Pathway & Synthetic Strategy

The synthesis of 2-aminobenzimidazoles from 1,2-arylenediamines using cyanogen bromide is a classical, high-yield approach[2]. The reaction is driven by the high electrophilicity of the nitrile carbon in BrCN.

Causality of Reagent Selection:

  • Regioselectivity: 2,3-diaminophenol possesses three nucleophilic centers (two amines, one hydroxyl). The primary aliphatic-like character of the amines makes them significantly more nucleophilic than the phenolic hydroxyl group.

  • Electrophilic Attack: The less sterically hindered or more electron-rich amine attacks the cyanogen bromide, displacing the bromide ion to form an unstable N-cyanamide intermediate.

  • Thermodynamic Sink: The proximity of the second amine facilitates a rapid intramolecular nucleophilic addition to the nitrile group, yielding the highly stable, aromatic 2-aminobenzimidazole core as a hydrobromide salt.

G A 2,3-Diaminophenol (Nucleophile) C N-Cyanation Intermediate A->C + BrCN B Cyanogen Bromide (Electrophile) B->C D Intramolecular Cyclization C->D - HBr E 2-Amino-1H- benzimidazol-7-ol D->E Base Neutralization

Reaction workflow for the synthesis of 2-amino-1H-benzimidazol-7-ol.

Step-by-Step Synthesis Protocol

Safety Directive: Cyanogen bromide is highly toxic and volatile. All operations must be conducted in a certified fume hood using appropriate PPE.

Phase 1: Reaction Assembly

  • Preparation: Dissolve 2,3-diaminophenol (1.0 eq, e.g., 10 mmol, 1.24 g) in a mixture of methanol and water (1:1 v/v, 30 mL). Rationale: The mixed solvent system ensures the solubility of both the organic precursor and the inorganic byproducts.

  • Electrophile Addition: Cool the reaction flask to 0–5 °C using an ice bath. Slowly add cyanogen bromide (1.1 eq, 11 mmol, 1.16 g) portion-wise over 15 minutes. Rationale: Exothermic cyanation requires thermal control to prevent the degradation of BrCN and minimize oxidative side reactions of the diaminophenol.

  • Cyclization: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1). The reaction is deemed complete when the mass of 2,3-diaminophenol is consumed, replaced by the target mass [M+H]+ = 150.1.

Phase 2: Workup and Self-Validating Isolation

  • Neutralization: The product currently exists as a hydrobromide salt in solution. Slowly add a saturated aqueous solution of sodium carbonate ( Na2​CO3​ ) until the pH reaches 8.0–8.5. Rationale: Neutralization converts the salt to the free base, which has significantly lower solubility in the aqueous mixture, driving precipitation.

  • Isolation: Stir the resulting suspension for 1 hour to ensure complete precipitation. Filter the solid under vacuum and wash sequentially with cold water (2 x 10 mL) and cold diethyl ether (10 mL). Rationale: Water removes residual inorganic salts (NaBr), while ether removes unreacted organic impurities and aids in drying.

  • Purification: Recrystallize the crude solid from boiling ethanol to yield the pure 2-amino-1H-benzimidazol-7-ol.

Quantitative Data & Characterization

To ensure the protocol acts as a self-validating system, the isolated product must meet the following analytical thresholds before being utilized in downstream biological assays (such as PNMT inhibition studies).

ParameterSpecification / Expected ResultAnalytical Rationale
Molecular Formula C7​H7​N3​O Confirms elemental composition[3].
Molecular Weight 149.15 g/mol Matches theoretical exact mass[3].
Expected Yield 75% – 85%Validates reaction efficiency and minimal side-product formation.
Purity (HPLC) > 98% (UV at 254 nm)Required purity for reliable crystallographic or IC50 assay data[1].
LC-MS [M+H]+ m/z 150.1Confirms successful cyclization and presence of the target ion.
1H NMR (DMSO-d6) Aromatic protons (3H), NH2/NH/OH exchangeable protonsValidates the regiochemistry of the fused ring system.

Sources

Application

Application Note: Solubilization Protocols and Solvent Compatibility for 2-amino-1H-Benzimidazol-7-ol

Introduction & Mechanistic Causality 2-amino-1H-Benzimidazol-7-ol (Molecular Weight: 149.15 g/mol ) is a highly functionalized, polar heterocyclic compound[1]. Benzimidazole derivatives are privileged scaffolds in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

2-amino-1H-Benzimidazol-7-ol (Molecular Weight: 149.15 g/mol ) is a highly functionalized, polar heterocyclic compound[1]. Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of ATP-competitive kinase inhibitors, anthelmintics, and novel PROTAC degraders[2].

However, the structural features that make this compound biologically active also present significant solubility challenges. The molecule contains three distinct hydrogen-bonding motifs:

  • 2-Amino Group: Acts as both a strong hydrogen bond donor and acceptor.

  • 7-Hydroxyl (Phenolic) Group: Acts as a hydrogen bond donor and acceptor.

  • Benzimidazole Core: Contains an N-H donor and an N= acceptor.

The Causality of Solubility: These functional groups create a dense, highly stable intermolecular hydrogen-bonding network in the solid state, resulting in high crystal lattice energy. To successfully dissolve 2-amino-1H-Benzimidazol-7-ol, a solvent must possess a strong enough dipole moment and hydrogen-bond acceptor capacity to disrupt this lattice. Consequently, non-polar solvents (e.g., hexane, toluene) and weakly polar solvents (e.g., dichloromethane) are entirely ineffective. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are required to achieve high-concentration stock solutions[3][4].

Solubility Profile in Organic and Aqueous Solvents

The table below synthesizes the solubility behavior of 2-amino-1H-Benzimidazol-7-ol across various solvent systems, grounded in the physicochemical behavior of aminobenzimidazole derivatives.

Solvent SystemEstimated SolubilityMechanistic Rationale
DMSO (100%) High (>30 mg/mL)Strong H-bond acceptor; highly effective at disrupting the solid-state crystal lattice[3].
DMF (100%) High (>30 mg/mL)High dielectric constant and strong dipole-dipole interactions overcome lattice energy[4].
Methanol / Ethanol Moderate (~5–10 mg/mL)Protic solvents can form H-bonds with the solute but are less efficient than DMSO at breaking self-association[3].
Dichloromethane (DCM) Low (<1 mg/mL)Insufficient polarity and lack of H-bond acceptor strength to overcome intermolecular forces.
Water (pH 7.4) Very Low (<0.1 mg/mL)The neutral/zwitterionic species dominates at physiological pH, leading to rapid precipitation[2].
Water (pH < 3.0) Moderate (~2–5 mg/mL)Protonation of the imidazole/amino nitrogens creates a cationic species, increasing hydration.
Water (pH > 10.0) Moderate (~2–5 mg/mL)Deprotonation of the 7-hydroxyl group creates an anionic phenoxide species, increasing hydration.

Solubilization Workflows and Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Visual inspection and controlled physical disruption (sonication) are built into the steps to prevent compound degradation while maximizing dissolution.

Workflow Start Solid 2-amino-1H-Benzimidazol-7-ol Decision Target Application? Start->Decision InVitro In Vitro Assays (High Conc. Stock) Decision->InVitro Cellular/Biochem InVivo In Vivo / Aqueous (Biocompatible) Decision->InVivo Animal Models DMSO Dissolve in 100% DMSO (up to 50 mM) InVitro->DMSO CoSolvent 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline InVivo->CoSolvent QC QC: Visual Inspection & Sonication (Max 37°C) DMSO->QC CoSolvent->QC Done Ready for Assay QC->Done

Figure 1: Decision matrix and workflow for solubilizing 2-amino-1H-Benzimidazol-7-ol.

Protocol 1: Preparation of a 50 mM In Vitro Master Stock (DMSO)

Purpose: To create a stable, high-concentration stock for biochemical assays or cell culture (where final DMSO concentration will be diluted to ≤0.1%).

  • Weighing: Accurately weigh 7.46 mg of 2-amino-1H-Benzimidazol-7-ol powder into a sterile, light-blocking microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity)[5].

  • Agitation: Vortex the suspension vigorously for 30 seconds.

  • Thermal Disruption (Causality Step): If the solution is not entirely clear, place the tube in a water bath sonicator set to 37°C for 5–10 minutes. Note: Do not exceed 40°C to prevent thermal degradation of the amino group.

  • Validation: Hold the tube against a light source. The solution must be completely transparent with no visible particulates.

  • Storage: Aliquot into single-use vials and store at -20°C. Protect from moisture, as water absorption by DMSO will cause the compound to crash out of solution.

Protocol 2: Formulation for In Vivo Animal Studies

Purpose: DMSO is toxic to animals at high concentrations. This protocol creates a biocompatible co-solvent system while maintaining the compound in solution[5].

Critical Rule: Solvents MUST be added in the exact order listed to prevent premature precipitation.

  • Primary Dissolution: Dissolve the required mass of 2-amino-1H-Benzimidazol-7-ol in 10% (v/v) DMSO . Vortex until fully dissolved (yielding a highly concentrated micro-volume).

  • Viscous Dispersion: Add 40% (v/v) PEG300 . Vortex thoroughly. The PEG300 acts as a polymeric stabilizer, preventing the molecules from re-aggregating by coating the solvated molecules.

  • Surfactant Addition: Add 5% (v/v) Tween-80 . Gently invert the tube to mix (avoid excessive vortexing to prevent foaming). Tween-80 lowers the surface tension for the final aqueous phase.

  • Aqueous Dilution: Slowly add 45% (v/v) physiological Saline (0.9% NaCl) dropwise while gently swirling.

  • Validation: The final formulation should be a clear solution (solubility ≥ 5 mg/mL) suitable for IP or IV injection[5].

pH-Dependent Aqueous Solubilization

For structural biology (e.g., X-ray crystallography soaking) or assays strictly intolerant to organic solvents, aqueous solubilization must rely on the compound's amphoteric nature.

pHMechanism Acidic Acidic Neutral Neutral pH (~7.4) Zwitterionic / Neutral (Precipitates) Acidic->Neutral - H+ (Crashes out) Neutral->Acidic + H+ (Solubilizes) Basic Basic Neutral->Basic - H+ (Solubilizes) Basic->Neutral + H+ (Crashes out)

Figure 2: Mechanism of pH-dependent ionization and solubility shifts.

Protocol 3: pH-Shift Aqueous Solubilization
  • Suspend the compound in ultra-pure water. It will remain cloudy (insoluble).

  • To achieve a cationic solution: Titrate dropwise with 0.1 M HCl while stirring until the pH drops below 4.0. The solution will clarify as the basic imidazole/amino nitrogens protonate.

  • To achieve an anionic solution: Titrate dropwise with 0.1 M NaOH until the pH exceeds 10.0. The solution will clarify as the 7-hydroxyl group deprotonates into a phenoxide ion.

  • Caution: Attempting to back-titrate these solutions to pH 7.4 will result in immediate and irreversible precipitation of the neutral species.

Sources

Method

Application Note: High-Fidelity HPLC Method Development for 2-Amino-1H-Benzimidazol-7-ol

Introduction and Scope The compound 2-amino-1H-benzimidazol-7-ol is a highly polar, basic heterocyclic molecule that frequently serves as a privileged scaffold in drug discovery, particularly in the synthesis of RNA-bind...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The compound 2-amino-1H-benzimidazol-7-ol is a highly polar, basic heterocyclic molecule that frequently serves as a privileged scaffold in drug discovery, particularly in the synthesis of RNA-binding libraries and antiparasitic agents[1]. However, its physicochemical profile—comprising a basic benzimidazole core, an exocyclic amino group, and a hydroxyl group—presents significant chromatographic challenges. Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often yields poor retention and severe peak tailing for such compounds. This application note details a comprehensive, self-validating methodology to achieve precise, reproducible quantification of 2-amino-1H-benzimidazol-7-ol.

Physicochemical Profiling & Chromatographic Rationale

To develop a robust method, one must understand the causality behind chromatographic behavior.

The Tailing Phenomenon: At a neutral pH, residual silanol groups on standard silica-based stationary phases are ionized (pKa ~ 4.0). Simultaneously, the basic nitrogen atoms of the benzimidazole ring remain partially or fully protonated. This creates strong, secondary ionic interactions between the analyte and the stationary phase, manifesting as severe peak tailing and irreversible adsorption.

The Mitigation Strategy:

  • pH Control: By acidifying the mobile phase to a pH below 3.0 (using phosphoric or formic acid), silanol ionization is suppressed, and the analyte is uniformly protonated. This forces the separation mechanism to rely purely on partition and intentional ion-pairing rather than erratic secondary interactions[2].

  • Stationary Phase Selection: Because 2-amino-1H-benzimidazol-7-ol is highly polar, standard C18 columns may fail to retain it adequately. Utilizing a mixed-mode column (e.g., Newcrom R1) or a heavily end-capped C18 column (e.g., Inertsil ODS-3V) ensures sufficient retention and symmetrical peak shapes[2],[3].

Retention_Logic Analyte 2-amino-1H-Benzimidazol-7-ol (Highly Polar, Basic) Acidic Acidic Mobile Phase (pH < 3.0) Analyte->Acidic Optimal Condition Neutral Neutral Mobile Phase (pH ~ 7.0) Analyte->Neutral Sub-optimal Condition GoodPeak Silanols Suppressed Sharp, Symmetrical Peaks Acidic->GoodPeak Primary Partitioning BadPeak Silanols Ionized Severe Peak Tailing Neutral->BadPeak Secondary Ionic Interactions

Logical relationship between mobile phase pH and chromatographic peak shape.

Experimental Protocols

This protocol is designed as a self-validating system . Every analytical run must begin with a System Suitability Test (SST). If the SST parameters (detailed in Section 4) are not met, the system halts, preventing the generation of compromised data.

Sample Preparation via Solid-Phase Extraction (SPE)

When extracting benzimidazole derivatives from complex biological or formulation matrices, a single mix-mode solid-phase extraction (SPE) cleanup is highly recommended to prevent column fouling[4].

Step-by-Step Methodology:

  • Conditioning: Pass 3 mL of Methanol followed by 3 mL of HPLC-grade water through an Oasis MCX (mixed-mode cation exchange) cartridge.

  • Loading: Dilute the sample containing 2-amino-1H-benzimidazol-7-ol in an acidified aqueous solution (0.1 M HCl) to ensure full protonation, and load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 3 mL of 0.1 M HCl followed by 3 mL of Methanol to remove neutral and acidic interferences.

  • Elution: Elute the target analyte using 3 mL of 5% Ammonium Hydroxide in Methanol. The basic environment neutralizes the analyte, releasing it from the cation-exchange sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial HPLC mobile phase.

HPLC Instrument Setup and Execution

The following method utilizes an acidic mobile phase to optimize peak symmetry. If the method requires transfer to Liquid Chromatography-Mass Spectrometry (LC-MS), phosphoric acid must be substituted with volatile formic acid[2].

Step-by-Step Methodology:

  • Column Installation: Install a mixed-mode RP column (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm) or an equivalent end-capped C18 column[2],[3]. Maintain the column compartment at 35 °C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Phase A: Prepare a 0.1% (v/v) Phosphoric acid solution in ultrapure water (pH ~2.5). Filter through a 0.22 µm membrane.

    • Phase B: 100% HPLC-grade Acetonitrile.

  • Elution Program: Initiate an isocratic flow at 85% Phase A and 15% Phase B. For samples with complex related substances, a gradient program (e.g., increasing Phase B to 45% over 12 minutes) can be employed[3].

  • Detection: Monitor the eluent using a UV/Vis Diode Array Detector (DAD) set to 254 nm and 288 nm, which corresponds to the optimal absorbance of the benzimidazole chromophore[4]. For ultra-trace analysis, utilize a fluorescence detector, as benzimidazoles exhibit strong native fluorescence[5].

Protocol_Workflow Prep 1. Sample Prep Mix-Mode SPE Equilibrate 2. Column Equilibration Acidic Mobile Phase Prep->Equilibrate Inject 3. HPLC Injection Gradient/Isocratic Equilibrate->Inject Detect 4. Detection UV (288nm) or FLD Inject->Detect Validate 5. SST Validation As < 1.2, N > 5000 Detect->Validate

Step-by-step experimental workflow for benzimidazole HPLC analysis.

Quantitative Data and Validation Parameters

To ensure analytical trustworthiness, the method must adhere to stringent validation guidelines. The tables below summarize the optimized parameters and the self-validating metrics required for batch release.

Table 1: Optimized Chromatographic Parameters & Causal Rationale

ParameterSpecificationRationale for Selection
Column Mixed-mode RP or End-capped C18Prevents early elution of polar analytes; minimizes secondary silanol interactions.
Mobile Phase A 0.1% Phosphoric Acid (pH ~2.5)Protonates the basic nitrogen of the benzimidazole ring; suppresses stationary phase silanols.
Mobile Phase B Acetonitrile (HPLC Grade)Provides the necessary organic modifier for controlled, reproducible elution.
Flow Rate 1.0 mL/minBalances analysis speed with optimal backpressure and longitudinal diffusion.
Detection UV at 254 nm / 288 nmAligns with the maximum UV absorbance of the conjugated benzimidazole system.

Table 2: System Suitability & Method Validation Metrics

MetricAcceptance CriteriaImplication of Failure (Self-Validation Trigger)
Retention Time (tR) ± 2.0% RSDIndicates mobile phase composition errors, pump malfunction, or column equilibration failure.
Asymmetry Factor (As) 0.9 – 1.2Values > 1.2 indicate unsuppressed secondary interactions, column voiding, or overloading.
Theoretical Plates (N) > 5,000Low N suggests column bed degradation or excessive extra-column band broadening.
Limit of Detection (LOD) < 0.015% (w/w)Ensures the method possesses the sensitivity required to detect trace impurities[3].

Conclusion

The successful quantification of 2-amino-1H-benzimidazol-7-ol relies heavily on controlling its ionization state. By utilizing a mixed-mode or highly end-capped stationary phase in conjunction with an acidic mobile phase, analysts can bypass the inherent tailing issues associated with polar basic compounds. Implementing the strict System Suitability Test (SST) criteria outlined in Table 2 transforms this protocol into a self-validating system, guaranteeing high-fidelity data for drug development applications.

Sources

Application

In Vivo Dosing Protocols for 2-amino-1H-Benzimidazol-7-ol: A Guide for Preclinical Research

An Application Note for Researchers Abstract This document provides a comprehensive guide for the in vivo administration of 2-amino-1H-Benzimidazol-7-ol, a novel benzimidazole derivative. While specific pharmacokinetic a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers

Abstract

This document provides a comprehensive guide for the in vivo administration of 2-amino-1H-Benzimidazol-7-ol, a novel benzimidazole derivative. While specific pharmacokinetic and pharmacodynamic data for this compound are not yet extensively published, this guide leverages established methodologies and data from structurally related benzimidazole compounds to provide robust, scientifically-grounded protocols for researchers in drug development. This application note covers critical aspects of preclinical study design, including vehicle formulation, dose-range finding, and administration routes, while also exploring the potential mechanisms of action associated with the benzimidazole scaffold.

Introduction and Scientific Background

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-parasitic, anti-cancer, anti-inflammatory, and anti-viral properties[1][2][3]. 2-amino-1H-Benzimidazol-7-ol belongs to this versatile class of heterocyclic aromatic compounds. Its structure, featuring a fused benzene and imidazole ring, allows for hydrogen bond interactions with various enzymes and receptors, suggesting a high potential for biological activity[4].

Given the novelty of 2-amino-1H-Benzimidazol-7-ol, this guide provides a foundational framework for initiating in vivo studies. The protocols herein are synthesized from established practices with other benzimidazole derivatives and are designed to be adaptable to various preclinical models.

Physicochemical Properties and Pre-formulation Analysis

A critical first step in any in vivo study is to understand the physicochemical properties of the test compound, as these directly influence its formulation and bioavailability.

PropertyData for 2-aminobenzimidazole (a close analog)Source
Molecular Formula C7H7N3[5][6]
Molecular Weight 133.15 g/mol [5][6]
Appearance Off-white crystalline powder[6]
Melting Point 220-227 °C[6]
Solubility Less than 1 mg/mL in water at 20°C. Generally poor aqueous solubility.[5][5]

The low aqueous solubility of benzimidazoles is a well-documented challenge, often leading to poor absorption and low bioavailability when administered orally[7][8][9]. Therefore, a carefully designed vehicle formulation is paramount for achieving adequate systemic exposure in animal models.

Vehicle Formulation for In Vivo Administration

The following protocol describes the preparation of a common vehicle suitable for many poorly soluble benzimidazole derivatives. It is recommended to perform a small-scale solubility test with 2-amino-1H-Benzimidazol-7-ol in the final proposed vehicle to ensure complete dissolution and stability.

Protocol 3.1: Preparation of a Tween-80/DMSO/Saline Vehicle

This vehicle is suitable for intraperitoneal (i.p.) and oral (p.o.) administration.

Rationale:

  • Dimethyl sulfoxide (DMSO): A powerful aprotic solvent that can dissolve a wide range of organic compounds.

  • Tween-80 (Polysorbate 80): A non-ionic surfactant that improves the stability of the formulation and prevents precipitation of the compound upon injection into the aqueous environment of the body.

  • Saline (0.9% NaCl): A sterile, isotonic solution that serves as the bulk carrier and ensures physiological compatibility.

Step-by-Step Protocol:

  • Calculate the Required Amount: Determine the total amount of 2-amino-1H-Benzimidazol-7-ol needed based on the number of animals, their average weight, and the desired dose (e.g., 50 mg/kg).

  • Initial Solubilization: In a sterile container, add the weighed compound. Add a volume of DMSO sufficient to fully dissolve the compound. For example, start with 5-10% of the final desired volume as DMSO.

  • Surfactant Addition: To the DMSO solution, add Tween-80 to a final concentration of 5-10%. Vortex thoroughly to ensure a homogenous mixture.

  • Final Volume Adjustment: Slowly add sterile saline (0.9% NaCl) to the mixture while vortexing to reach the final desired volume. The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize potential toxicity.

  • Final Formulation: The final vehicle composition could be, for example, 10% DMSO, 10% Tween-80, and 80% saline.

  • Pre-Dosing Check: Before administration, visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the percentage of DMSO or Tween-80).

In Vivo Dosing Protocols

The following protocols provide a starting point for the in vivo evaluation of 2-amino-1H-Benzimidazol-7-ol in rodent models. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 4.1: Dose-Range Finding (Tolerability) Study

Objective: To determine the maximum tolerated dose (MTD) and to identify any potential acute toxicity of 2-amino-1H-Benzimidazol-7-ol.

Methodology:

  • Animal Acclimatization: Acclimatize animals (e.g., Swiss-albino mice, 20-25g) for at least one week before the experiment.[10]

  • Group Allocation: Randomly assign animals to different dose groups (e.g., 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 per group). Based on studies of other benzimidazole derivatives, a starting range of 25-75 mg/kg in mice could be considered.[11]

  • Dosing: Administer a single dose of the compound or vehicle via the intended route of administration (e.g., i.p. or p.o.).

  • Clinical Observation: Monitor the animals for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur, lethargy, or signs of pain) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and daily for up to 14 days.[11]

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight.

Protocol 4.2: Pharmacokinetic (PK) Study

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of 2-amino-1H-Benzimidazol-7-ol.

Methodology:

  • Animal Model: Use a suitable animal model, such as Sprague-Dawley rats, which are often used for PK studies.

  • Group Allocation: Assign animals to different groups for intravenous (i.v.) and oral (p.o.) administration. A typical dose for an initial PK study could be 2-5 mg/kg for i.v. and 10-50 mg/kg for p.o., based on related compounds.[12]

  • Administration:

    • Intravenous (i.v.): Administer the compound via a tail vein to achieve 100% bioavailability.

    • Oral (p.o.): Administer the compound using oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Analysis: Process the blood to plasma and analyze the concentration of 2-amino-1H-Benzimidazol-7-ol using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Example Dosing for Related Benzimidazoles in Rodents
Compound Class Dose Route Animal Model Application
2-aminobenzimidazoles25 mg/kg/dayp.o.MouseAnti-leishmanial[12]
Substituted benzimidazoles25 & 50 mg/kgi.p.MouseAnalgesic[10][13]
Benzimidazole-2-carboxamides30 mg/kgp.o.RatAntihyperlipidemic[14]
Fenbendazole10 mg/kgp.o.RatAnticancer[7]
Protocol 4.3: General Efficacy Study Workflow

The following diagram illustrates a general workflow for an efficacy study, which can be adapted to specific disease models.

G cluster_0 Pre-Study Phase cluster_1 Experimental Phase cluster_2 Post-Study Analysis a Animal Model Selection (e.g., tumor xenograft, inflammatory model) b Acclimatization (minimum 1 week) a->b c Randomization and Grouping (Vehicle, Positive Control, Test Compound) b->c d Initiation of Dosing Regimen (based on MTD and PK data) c->d e Monitoring (e.g., tumor volume, clinical scores, body weight) d->e f Endpoint Analysis (e.g., tissue harvesting, biomarker analysis) e->f g Data Analysis and Interpretation f->g

Caption: General workflow for an in vivo efficacy study.

Potential Mechanisms of Action and Signaling Pathways

Benzimidazole derivatives are known to exert their effects through various mechanisms. Understanding these can guide the design of pharmacodynamic and mechanistic studies.

Microtubule Inhibition

A primary mechanism of action for many benzimidazole compounds, particularly in anti-parasitic and anti-cancer applications, is the inhibition of microtubule polymerization. They bind to β-tubulin, disrupting the formation of microtubules, which are essential for cell division, intracellular transport, and cell structure.[7]

G cluster_outcome Cellular Outcomes benz Benzimidazole Compound tubulin β-tubulin benz->tubulin Binds to dimer αβ-tubulin dimer benz->dimer Inhibits Polymerization mt Microtubule dimer->mt Polymerization mt->dimer Depolymerization mitosis Mitotic Arrest transport Disrupted Intracellular Transport apoptosis Apoptosis mitosis->apoptosis G benz Benzimidazole (as NOD2 agonist) nod2 NOD2 benz->nod2 Activates ripk2 RIPK2 nod2->ripk2 Recruits nfkb NF-κB Pathway ripk2->nfkb mapk MAPK Pathway ripk2->mapk cytokines Inflammatory Cytokine Production nfkb->cytokines mapk->cytokines

Caption: NOD2 signaling pathway activated by benzimidazole agonists.

Conclusion

This application note provides a detailed, evidence-based framework for the in vivo dosing and administration of 2-amino-1H-Benzimidazol-7-ol. By leveraging data from structurally related compounds and adhering to sound scientific principles, researchers can confidently design and execute preclinical studies to elucidate the therapeutic potential of this novel molecule. It is imperative to begin with careful vehicle formulation and dose-range finding studies to ensure data quality and animal welfare.

References

  • 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PMC. (2021-02-22). [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. [Link]

  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. (2024-09-15). [Link]

  • 2-Aminobenzimidazole | C7H7N3. PubChem. [Link]

  • Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. SciSpace. (2012-05-26). [Link]

  • Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. ResearchGate. [Link]

  • [Pharmacokinetics of benzimidazole derivatives]. PubMed. (2002-05-15). [Link]

  • A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. PMC. (2022-11-02). [Link]

  • Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Journal of the Japan Society for Analytical Chemistry. [Link]

  • Amino Acid Conjugates of 2-Mercaptobenzimidazole Ameliorates High-Fat Diet-Induced Hyperlipidemia in Rats via Attenuation of HMGCR, APOB, and PCSK9. PMC. [Link]

  • Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data. (2003-04-18). [Link]

  • Identification and Evaluation of Benzimidazole- Agonists of Innate Immune Receptor NOD2. ACS Publications. [Link]

  • Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. PMC. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC. [Link]

  • Highly Water-Soluble Prodrugs of Anthelmintic Benzimidazole Carbamates: Synthesis, Pharmacodynamics, and Pharmacokinetics. Journal of Medicinal Chemistry. (2008-02-14). [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. ResearchGate. (2025-10-23). [Link]

  • Synthesis and antiinflammatory and analgesic properties of 2-amino-1H-benzimidazole and 1,2-dihydro-2-iminocycloheptimidazole derivatives. PubMed. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. (2023-02-11). [Link]

  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC. (2022-01-18). [Link]

  • Green Protocol: Solvent- and Catalyst-Free Synthesis of Benzimidazole Derivatives via Microwave Technique. ResearchGate. [Link]

  • Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. (2022-10-19). [Link]

  • Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment. Australian Government Department of Health. (2020-06-30). [Link]

  • Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats. MDPI. (2023-04-23). [Link]

  • Benha Veterinary Medical Journal. Semantic Scholar. [Link]

  • Pharmacokinetic studies of amino acid analogues of 2-nitroimidazole, new hypoxic cell radiosensitizers. PubMed. [Link]

  • 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. MDPI. (2020-03-24). [Link]

  • Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. Walsh Medical Media. (2012-05-26). [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific. [Link]

  • 1H-Benzimidazol-7-ol, 2-(2-aminoethyl)- — Chemical Substance Information. NextSDS. [Link]

  • Potential antidiabetic activity of benzimidazole derivative albendazole and lansoprazole drugs in different doses in experimenta. Semantic Scholar. (2021-02-27). [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. (2024-01-04). [Link]

Sources

Method

preparation of 2-amino-1H-Benzimidazol-7-ol stock solutions for assays

Application Note & Protocol Topic: Preparation, Handling, and Storage of 2-amino-1H-Benzimidazol-7-ol Stock Solutions for Cellular and Biochemical Assays Abstract The integrity of in-vitro experimental data is fundamenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation, Handling, and Storage of 2-amino-1H-Benzimidazol-7-ol Stock Solutions for Cellular and Biochemical Assays

Abstract

The integrity of in-vitro experimental data is fundamentally reliant on the quality and accuracy of the reagents used. A critical, yet often overlooked, aspect of this process is the preparation of small molecule stock solutions.[1][2] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of 2-amino-1H-Benzimidazol-7-ol. By explaining the scientific rationale behind each step, this guide aims to ensure maximal reproducibility, stability, and accuracy in downstream assays.

Foundational Principles: Compound Characteristics

A thorough understanding of a compound's physicochemical properties is the mandatory first step in developing a robust preparation protocol.[1] While specific experimental data for 2-amino-1H-Benzimidazol-7-ol is limited, we can extrapolate key properties from its well-characterized parent structure, 2-aminobenzimidazole, and fundamental chemical principles. The addition of a hydroxyl group at the 7-position will slightly increase polarity and molecular weight.

Table 1: Physicochemical Properties of 2-amino-1H-Benzimidazol-7-ol

PropertyValue / DescriptionRationale & Impact on Protocol
Molecular Formula C₇H₇N₃OEssential for calculating molecular weight.
Molecular Weight (MW) 149.15 g/mol Critical for all molarity-based calculations.
Appearance Assumed to be an off-white to beige or light-yellow solid powder.[3][4]Visual inspection for impurities or degradation is a primary QC step.
Water Solubility Predicted to be very low.The parent compound, 2-aminobenzimidazole, is poorly soluble in water (<1 mg/mL).[3][5] An organic solvent is required for the primary stock.
Organic Solvent Solubility Predicted to be soluble in Dimethyl Sulfoxide (DMSO).DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules and is miscible with water.[6][7]
Stability Aromatic amines and benzimidazoles can be sensitive to light and oxidation.Stock solutions should be stored in amber or light-blocking vials and aliquoted to minimize air exposure.[1]

The Core Protocol: Preparing a Primary Stock Solution

The objective is to create a highly concentrated, accurately known primary stock solution, typically in 100% Dimethyl Sulfoxide (DMSO), which will be serially diluted to create working solutions. A starting concentration of 20 mM is recommended as it is high enough to allow for significant dilution while being achievable for many benzimidazole-type compounds.

Materials and Equipment
  • 2-amino-1H-Benzimidazol-7-ol (solid powder)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)[8]

  • Sterile, conical-bottom polypropylene or glass vials for aliquots (amber or opaque)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath (optional, but recommended)

Critical Decision Point: Solvent Selection

The choice of solvent is paramount. While DMSO is the default for poorly soluble compounds, its effects on the downstream assay must be considered.

A Start: Select Solvent for Primary Stock B Is compound soluble in aqueous buffer (PBS, Media)? A->B C Use aqueous buffer. Verify pH and stability. B->C Yes D Is compound soluble in Ethanol? B->D No (Predicted for this compound) E Is final EtOH concentration (<0.5%) tolerated by assay? D->E Yes G Default to DMSO. D->G No F Use Ethanol. Validate assay tolerance. E->F Yes E->G No H Is final DMSO concentration (<0.5%) tolerated by assay? G->H I Use DMSO. ALWAYS run a vehicle control. H->I Yes J CRITICAL ISSUE: Assay incompatibility. Re-evaluate assay or find alternative solvent. H->J No

Caption: Solvent Selection Decision Workflow

For 2-amino-1H-Benzimidazol-7-ol, the workflow invariably leads to DMSO due to its poor aqueous solubility.[5]

Step-by-Step Preparation of a 20 mM Stock in DMSO

1. Calculation: The fundamental formula is: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) .

  • To prepare 1 mL of a 20 mM stock solution:

  • Mass (mg) = 20 mM × 1 mL × 149.15 g/mol = 2.983 mg

2. Weighing the Compound (The "Measure-to-Calculate" Principle): It is more accurate to weigh a mass close to the target and calculate the exact resulting concentration than to aim for an exact weight.[8]

  • Allow the vial of 2-amino-1H-Benzimidazol-7-ol to equilibrate to room temperature before opening to prevent moisture condensation.

  • Place a weigh boat on the analytical balance and tare it.

  • Carefully weigh a mass of the compound close to the target (e.g., 3.10 mg). Record the exact mass.

3. Dissolution:

  • Using a calibrated pipette, add the calculated volume of DMSO to a 1 mL Class A volumetric flask. For this example, you would add slightly less than the final volume (e.g., 900 µL) to the vial containing the powder.

  • Vortex the vial vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.[9] Gentle warming in a 37°C water bath can also be used, but ensure the compound is heat-stable.[9]

  • Visually inspect against a light source to ensure no solid particulates remain. The solution should be clear.

4. Final Volume and Concentration Calculation:

  • Once fully dissolved, quantitatively transfer the solution to the 1 mL volumetric flask. Rinse the original vial with a small amount of fresh DMSO and add it to the flask to ensure all compound is transferred.[1]

  • Carefully add DMSO to the flask until the bottom of the meniscus reaches the calibration mark.

  • Cap and invert the flask 15-20 times to ensure homogeneity.[1]

  • Calculate the final, precise concentration:

    • Actual Concentration (mM) = Actual Mass (mg) / [Volume (mL) × MW ( g/mol )]

    • Using the example weight: 3.10 mg / (1 mL × 149.15 g/mol ) = 20.78 mM

5. Aliquoting and Labeling:

  • Immediately aliquot the primary stock solution into single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled, light-blocking vials. This is the single most effective way to prevent degradation from repeated freeze-thaw cycles.[10]

  • Labels must include: Compound Name, Exact Concentration (e.g., 20.78 mM) , Solvent (100% DMSO), and Preparation Date.

Protocol: Preparation of Assay Working Solutions

This protocol describes diluting the primary stock into an aqueous assay buffer (e.g., cell culture media, PBS) for final use. The key challenge is preventing the compound from precipitating when transferred from an organic solvent to an aqueous environment.

A Start: Prepare Working Solution B Thaw one aliquot of Primary Stock (e.g., 20.78 mM in DMSO) A->B C Prepare Intermediate Dilution (e.g., 100x final concentration) in Assay Buffer B->C D Vortex immediately and thoroughly after adding stock to buffer C->D E Perform final dilution into assay plate/tube containing cells/reagents D->E F Final DMSO concentration is now controlled (e.g., <0.5%) E->F G Run Assay F->G

Caption: Stock to Working Solution Workflow

Example: Preparing a 10 µM final concentration in a cell culture well (100 µL final volume).

  • Determine DMSO Limit: The final DMSO concentration must not exceed the tolerance of your assay, typically between 0.1% and 0.5%.[10][11] Let's target ≤0.5%.

  • Intermediate Dilution: To avoid precipitation, a multi-step dilution is recommended.[10]

    • Prepare a 1 mM intermediate solution by diluting the 20.78 mM primary stock 1:20.78 in assay buffer. (e.g., 5 µL of stock into 98.9 µL of buffer). Vortex immediately.

  • Final Dilution:

    • To achieve a 10 µM final concentration, you need to dilute the 1 mM (1000 µM) intermediate solution 1:100.

    • Add 1 µL of the 1 mM intermediate solution to the 99 µL of media already in the assay well.

    • The final DMSO concentration will be diluted by the same factor (1:100 in this step, plus the initial dilution), resulting in a very low, non-toxic concentration.

  • Vehicle Control: Crucially, a vehicle control must be run in parallel. This control should contain the same final concentration of DMSO as the test wells but no compound, to account for any solvent-induced effects.[12]

Stability, Storage, and Safety

Proper storage is essential for maintaining compound integrity over time.[13][14]

Table 2: Recommended Storage Conditions

ConditionPowder (Solid)In DMSO (Primary Stock)In Aqueous Buffer (Working Solution)
Temperature -20°C for long-term (years).[10]-80°C for long-term (months to a year).[10] -20°C for short-term (weeks to a month).[10]Use immediately. Do not store.
Light Store in the dark.Store in amber or opaque vials.Protect from light during preparation and use.[9]
Freeze/Thaw N/AAvoid at all costs. Use single-use aliquots.N/A

Safety Precautions:

  • Always consult the Safety Data Sheet (SDS) for the specific compound.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhalation.

  • Segregate storage of the chemical based on its hazard class, away from incompatible materials like strong oxidizers.[15][16][17]

Troubleshooting

Table 3: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO. Compound may have degraded or absorbed water.Try gentle warming (37°C) and sonication.[9] Ensure DMSO is anhydrous. If it still fails, the compound may be insoluble at the target concentration.
Precipitate forms when diluting into aqueous buffer. Compound "crashed out" due to poor aqueous solubility. Dilution was too rapid or concentrated.Perform an intermediate serial dilution step.[10] Ensure the aqueous buffer is at room temperature or 37°C.[9] Add the DMSO stock to the buffer while vortexing.
Inconsistent assay results between experiments. Degradation of primary stock due to multiple freeze-thaw cycles. Inaccurate pipetting during dilution.Always use a fresh aliquot for each experiment. [10] Calibrate pipettes regularly. Prepare a large batch of primary stock to ensure consistency over a series of experiments.
High background or toxicity in vehicle control wells. DMSO concentration is too high for the cell line or assay type.[12][18]Perform a DMSO tolerance curve for your specific assay to determine the maximum allowable concentration (e.g., test 0.05%, 0.1%, 0.25%, 0.5%, 1% DMSO).[12] Reduce the final DMSO concentration by increasing the primary stock concentration if possible.

References

  • From what concentration of DMSO is harmful to cell in vivo and vitro? - ResearchGate. (2017). [Link]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025). [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Olympus Life Science. [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. (2025). [Link]

  • Avoiding toxic DMSO concentrations in cell culture : r/labrats. Reddit. (2024). [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. (2022). [Link]

  • Chemical Storage Guidelines. [Link]

  • 2-Aminobenzimidazole. LookChem. [Link]

  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of the Association for Laboratory Automation. [Link]

  • 2-Aminobenzimidazole | C7H7N3 | CID 13624. PubChem. [Link]

  • Chemical Storage and Segregation. University of Missouri Environmental Health & Safety. [Link]

  • Chemical Compatibility and Storage. Case Western Reserve University Environmental Health and Safety. [Link]

  • Guidelines for Chemical Storage and Management. University of Georgia Office of Research. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • 2-Amino-1H-benzimidazole | 934-32-7. J&K Scientific. [Link]

  • Solubility of drug in DMSO?. ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Amino-1H-Benzimidazol-7-ol Synthesis &amp; Purification

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you know that synthesizing substituted benzimidazoles often presents unique isolation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you know that synthesizing substituted benzimidazoles often presents unique isolation challenges. 2-Amino-1H-benzimidazol-7-ol (also known as 2-amino-7-hydroxybenzimidazole) is particularly notorious due to its amphoteric nature and electron-rich aromatic core.

The fundamental challenge with this molecule lies in its physical chemistry: it possesses a basic 2-amino group (conjugate acid pKa ~7.5, ) and an acidic 7-hydroxyl phenolic group (pKa ~9.5). Furthermore, the electron-donating substituents make the ring highly susceptible to oxidative degradation ().

Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated protocols to help you achieve >99% purity in your synthesized samples.

Diagnostic Workflow for Impurity Isolation

PurificationWorkflow Start Crude 2-amino-1H-benzimidazol-7-ol Check1 Visual & Analytical Assessment (LC-MS / HPLC) Start->Check1 Cond1 Dark Brown/Black Color (Oxidation Products) Check1->Cond1 Cond2 High Aqueous Solubility (Inorganic Salts / HBr) Check1->Cond2 Cond3 Co-eluting Peaks (Unreacted 2,3-Diaminophenol) Check1->Cond3 Act1 Antioxidant Wash (Ascorbic Acid / Na2S2O4) Cond1->Act1 Act2 Isoelectric Precipitation (Adjust pH to 8.0 - 8.5) Cond2->Act2 Act3 Scavenger Resin or Acid-Base Extraction Cond3->Act3 Final Purified 2-amino-1H-benzimidazol-7-ol Act1->Final Act2->Final Act3->Final

Diagnostic workflow for identifying and removing impurities from 2-amino-1H-benzimidazol-7-ol.

Troubleshooting FAQs

Q1: My crude product is dark brown or black instead of the expected off-white/tan powder. What causes this, and how can I remove the color? Causality: Both your starting material (2,3-diaminophenol) and the target 7-hydroxybenzimidazole are highly electron-rich aromatics. Exposure to atmospheric oxygen or trace transition metals during the cyclization reaction raises the HOMO energy of the ring, leading to rapid oxidation. This forms highly conjugated, dark-colored quinone-imine polymeric impurities. Solution: Do not attempt standard normal-phase silica gel chromatography, as these polar polymers will irreversibly bind or streak. Instead, utilize an Antioxidant-Assisted Recrystallization . Introducing a reducing agent like sodium dithionite (Na₂S₂O₄) or L-ascorbic acid during an aqueous workup reduces the quinone-imines back to their soluble, less colored phenolic forms, allowing the pure product to crystallize out of the lattice.

Q2: I synthesized the compound using cyanogen bromide (BrCN), but my NMR shows broad peaks, and the mass recovery is over 100%. How do I remove the persistent salts? Causality: The cyclization of 2,3-diaminophenol with BrCN generates hydrobromic acid (HBr) as a stoichiometric byproduct. Because the 2-aminobenzimidazole core has a basic pKa of ~7.5, it readily protonates to form a highly water-soluble hydrobromide salt. If you simply evaporate the reaction solvent, you are isolating the salt rather than the free base, leading to inflated yields and poor NMR resolution due to quadrupolar relaxation and rapid proton exchange. Solution: Isoelectric Precipitation. Because the molecule is amphoteric, you must carefully adjust the pH of the aqueous solution to exactly between its two pKa values (pH 8.0–8.5). This forces the molecule into its neutral, zwitterionic state, minimizing its hydration energy and forcing it to precipitate as the free base.

Q3: HPLC analysis shows unreacted 2,3-diaminophenol co-eluting with my product. Normal phase chromatography isn't working. How do I separate them? Causality: Both the starting material and the product are highly polar hydrogen-bond donors and acceptors. On normal-phase silica, they interact strongly with surface silanol groups, causing severe tailing and inevitable co-elution. Solution: Switch to Reverse-Phase HPLC (RP-HPLC) using a buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.0) to control ionization states. For bulk purification, use a polymer-based aldehyde scavenger resin. The unreacted primary diamine of the starting material will rapidly form a covalent Schiff base with the resin, while the conjugated 2-amino group of the benzimidazole product is significantly less nucleophilic and will remain in solution.

Impurity Profiling & Resolution Data
Impurity TypeDiagnostic IndicatorChemical CausalityRecommended Purification Strategy
Oxidation Products (Quinone-imines) Dark brown/black color; baseline hump on LC-MSAir/metal-catalyzed oxidation of the electron-rich aromatic coreAntioxidant wash (Ascorbic acid/Na₂S₂O₄); inert atmosphere handling
Inorganic Salts (e.g., HBr) Mass >100%; broad NMR peaks; high solubility in H₂OProtonation of 2-amino group by reaction byproducts (pKa ~7.5)Isoelectric precipitation at pH 8.0–8.5
Unreacted 2,3-Diaminophenol Co-eluting peak on HPLC; distinct aromatic protons on NMRIncomplete cyclization with BrCN or cyanamide reagentsScavenger resins (aldehyde); Reverse-phase chromatography
Validated Experimental Protocols
Protocol A: Isoelectric Precipitation (Salt Removal)

This self-validating protocol is designed to isolate the free base from crude hydrobromide or hydrochloride salts, leveraging the molecule's amphoteric isoelectric point.

  • Acidic Dissolution: Suspend the crude, salt-form 2-amino-1H-benzimidazol-7-ol in a minimum volume of 0.1 M HCl to ensure complete protonation and dissolution. The solution should be distinctly acidic (pH < 3).

  • Clarification: Polish filter the acidic solution through a 0.45 µm PTFE membrane to remove any insoluble polymeric impurities or dust.

  • Controlled Neutralization: Place the filtrate in an ice bath with vigorous magnetic stirring. Dropwise, add a 1.0 M NaOH or saturated NaHCO₃ solution.

  • pH Equilibration: Continuously monitor the pH using a calibrated pH meter. A precipitate will begin to form around pH 6.5. Carefully adjust the final pH to exactly 8.0–8.5 . At this isoelectric point, the basic amino group is deprotonated, and the acidic phenolic group remains protonated, resulting in a net-zero charge.

  • Isolation: Stir the suspension at 4°C for 2 hours to maximize lattice formation and crystallization yield. Filter the solid via vacuum filtration, wash with ice-cold deionized water to remove residual inorganic salts, and dry under high vacuum at 40°C.

Protocol B: Antioxidant-Assisted Recrystallization (Color Removal)

This protocol chemically reduces dark quinone-imine oxidation products back to their soluble states, preventing them from co-crystallizing with the target molecule.

  • Solvent Preparation: Suspend the crude, dark-colored free base in degassed (nitrogen-sparged) ethanol/water (1:1 v/v).

  • Reductant Addition: Add 5-10 wt% of L-ascorbic acid or sodium dithionite relative to the crude mass.

  • Thermal Reduction: Heat the suspension to reflux under a nitrogen atmosphere until the solid dissolves. You will observe the solution color visibly lighten from black/dark brown to yellow/tan as the oxidized species are reduced.

  • Hot Filtration: Perform a rapid hot filtration through a Celite pad to remove any irreversible, high-molecular-weight cross-linked polymers.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote large crystal growth, then transfer to an ice bath for 1 hour.

  • Collection: Filter the purified crystals, wash with a minimal amount of cold, degassed ethanol, and store in a vacuum desiccator protected from light.

References
  • Hajduk, P. J., Boyd, S. A., Nettesheim, D. G., & Fesik, S. W. (2000). Identification of Novel Inhibitors of Urokinase via NMR-Based Screening. Journal of Medicinal Chemistry, 43(21), 3862–3866.[Link]

  • Tahlan, S., Kumar, S., Ramasamy, K., Lim, S. M., Shah, S. A. A., Mani, V., & Narasimhan, B. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.[Link]

Optimization

Technical Support Center: Resolving Peak Tailing of 2-amino-1H-Benzimidazol-7-ol in LC-MS

As a Senior Application Scientist, I approach peak tailing not as a random artifact, but as a predictable physicochemical interaction. The molecule 2-amino-1H-Benzimidazol-7-ol is a notorious "worst-case scenario" for li...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach peak tailing not as a random artifact, but as a predictable physicochemical interaction. The molecule 2-amino-1H-Benzimidazol-7-ol is a notorious "worst-case scenario" for liquid chromatography-mass spectrometry (LC-MS). It is a highly polar, amphoteric compound containing a primary amine, a basic benzimidazole ring, and a weakly acidic phenolic hydroxyl group.

To resolve its peak tailing, we must dismantle the problem based on its molecular vulnerabilities. This guide provides the causality behind the tailing, a diagnostic workflow, and a self-validating protocol to achieve symmetrical peaks.

Diagnostic Decision Tree

DecisionTree Start Peak Tailing Observed 2-amino-1H-Benzimidazol-7-ol Q1 Is the system passivated and metal-free? Start->Q1 A1 Replace SS with PEEK Passivate with HNO3/EDTA Q1->A1 No Q2 Using only 0.1% FA as mobile phase? Q1->Q2 Yes A1->Q2 A2 Add 10mM Ammonium Formate or switch to 0.1% DFA Q2->A2 Yes Q3 Using standard uncharged C18 column? Q2->Q3 No A2->Q3 A3 Switch to CSH C18 or Polar-Embedded Phase Q3->A3 Yes End Symmetrical Peak Achieved (Asymmetry Factor < 1.2) Q3->End No A3->End

Decision tree for isolating and resolving peak tailing mechanisms in LC-MS.

Expert Troubleshooting FAQs

Q1: Why does 2-amino-1H-Benzimidazol-7-ol exhibit severe tailing compared to standard small molecules? This molecule triggers three distinct mechanisms of peak distortion simultaneously:

  • Secondary Silanol Interactions: At the acidic pH typical of LC-MS mobile phases, the primary amine and benzimidazole nitrogens become fully protonated. These positively charged moieties undergo strong electrostatic attraction to negatively charged, unendcapped residual silanols ( Si−O− ) on the silica stationary phase[1].

  • Metal Chelation: The proximity of the 7-hydroxyl group to the heterocyclic nitrogens creates a potent bidentate chelating pocket. This allows the molecule to coordinate with transition metals (e.g., Fe3+ , Ni2+ ) exposed in stainless-steel LC hardware, frits, and capillaries[2].

  • Mass Overload: Standard 0.1% Formic Acid (FA) has an extremely low ionic strength (~1.9 mM). This lack of buffering capacity causes localized pH disruptions at the column head, leading to severe mass overload and "shark-fin" tailing even at modest injection concentrations[3].

Q2: How do I optimize my mobile phase additives to fix tailing without suppressing my MS signal? In LC-MS, you must balance chromatographic peak shape with electrospray ionization (ESI) efficiency. While Trifluoroacetic acid (TFA) perfectly suppresses silanol interactions via strong ion-pairing, it completely quenches MS sensitivity[4]. The optimal causality-driven approach is to increase the ionic strength of the mobile phase without using strong ion-pairing agents. Adding 10 mM Ammonium Formate (AF) to 0.1% FA provides the necessary buffering capacity to prevent localized deprotonation and mass overload[5]. Alternatively, 0.1% Difluoroacetic acid (DFA) offers a "goldilocks" solution—it has a lower pKa than FA, providing better silanol suppression, but is volatile enough to avoid the severe ion suppression seen with TFA[4].

Quantitative Comparison of Mobile Phase Additives
Mobile Phase AdditiveApprox. pHIonic StrengthMS Ionization EfficiencyPeak Shape (Asymmetry)Ion-Pairing Strength
0.1% Formic Acid (FA) 2.7Very Low (~1.9 mM)ExcellentPoor (Tailing)None
0.1% FA + 10 mM AF 3.5ModerateGoodGoodNone (Buffer effect)
0.1% Difluoroacetic Acid (DFA) 2.0HighGoodExcellentStrong
0.1% Trifluoroacetic Acid (TFA) 2.0Very High (~7.8 mM)Poor (Suppressed)ExcellentVery Strong

Q3: Which stationary phase chemistry provides the best peak shape for this amphoteric compound? Standard C18 columns rely heavily on end-capping to hide silanols, which is rarely 100% effective. For highly basic compounds like benzimidazoles, Charged Surface Hybrid (CSH) technology is superior. CSH columns are engineered with a low-level positive surface charge under acidic conditions. This intentional positive charge creates electrostatic repulsion between the stationary phase and the protonated benzimidazole, effectively shielding the analyte from any residual acidic silanols and drastically improving loadability[6].

Self-Validating Experimental Protocol: The "Tailing Resolution" Workflow

To permanently resolve the tailing of 2-amino-1H-Benzimidazol-7-ol, execute the following step-by-step methodology. This protocol is designed as a self-validating system, ensuring you can mathematically prove the root cause of your tailing at each stage.

Phase 1: Hardware De-risking (Addressing Chelation)

Causality: Stainless steel components shed trace metal ions that bind to the hydroxyl/amine pocket of the benzimidazole.

  • Step 1: Replace all post-column stainless steel (SS) capillaries with PEEK (Polyetheretherketone) tubing.

  • Step 2: Passivate the LC system by flushing with 0.5% phosphoric acid or a dedicated EDTA passivation solution overnight (bypass the column and MS detector during this step).

  • Validation Checkpoint: Inject 10 ng/mL of a known metal-sensitive probe (e.g., oxytetracycline). Calculate the Asymmetry Factor ( As​ ) at 10% peak height. If the As​ drops from >2.0 to <1.5, metal chelation was a primary driver.

Phase 2: Mobile Phase Optimization (Addressing Mass Overload)

Causality: Increasing ionic strength prevents the basic amine from overwhelming the local buffering capacity of the mobile phase[5].

  • Step 1: Prepare Mobile Phase A: LC-MS grade Water + 0.1% FA + 10 mM Ammonium Formate.

  • Step 2: Prepare Mobile Phase B: LC-MS grade Acetonitrile + 0.1% FA + 10 mM Ammonium Formate.

  • Validation Checkpoint: Perform a loadability study. Inject 1 ng, 10 ng, and 100 ng of 2-amino-1H-Benzimidazol-7-ol. If the retention time shifts earlier and the peak fronts/tails at 100 ng, the ionic strength is still too low for your specific column volume. If this occurs, switch the additive to 0.1% DFA[4].

Phase 3: Stationary Phase Selection (Addressing Silanol Interactions)

Causality: Electrostatic repulsion prevents the protonated analyte from binding to the silica backbone[6].

  • Step 1: Install a Charged Surface Hybrid (CSH) C18 column (e.g., Waters XSelect CSH or ACQUITY CSH). Ensure the column is properly equilibrated with the new buffered mobile phase for at least 20 column volumes.

  • Validation Checkpoint: Inject your target analyte. Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height. A self-validating success is defined as achieving a Tf​ between 1.0 and 1.2 across three consecutive injections with a stable MS signal intensity.

References

  • Source: chromatographyonline.
  • Part 3. Charged Surface Hybrid (CSH)
  • Source: nih.
  • Source: halocolumns.
  • Source: alwsci.
  • Source: elementlabsolutions.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of 2-Aminobenzimidazole Reference Standards: A Predictive Analysis for 2-amino-1H-Benzimidazol-7-ol

For researchers, scientists, and professionals in drug development, the unambiguous characterization of reference standards is the bedrock of reliable and reproducible results. The benzimidazole scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of reference standards is the bedrock of reliable and reproducible results. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive framework for the characterization of 2-aminobenzimidazole derivatives, with a focus on establishing a validated analytical workflow.

As 2-amino-1H-benzimidazol-7-ol is a novel or not widely commercialized derivative, this document will use the readily available and well-documented parent compound, 2-aminobenzimidazole (CAS 934-32-7) , as the primary reference standard for outlining characterization protocols. We will then provide expert predictive analysis for the expected analytical behavior of 2-amino-1H-benzimidazol-7-ol, highlighting the influence of the C-7 hydroxyl group. This comparative and predictive approach will serve as an invaluable tool for researchers working with new benzimidazole analogues.

Physicochemical Properties: A Comparative Overview

A fundamental step in characterization is the documentation of basic physicochemical properties. Below is a comparison of the established properties of 2-aminobenzimidazole and the predicted properties for 2-amino-1H-benzimidazol-7-ol.

Property2-aminobenzimidazole2-amino-1H-benzimidazol-7-ol (Predicted)Rationale for Prediction
Molecular Formula C₇H₇N₃[2]C₇H₇N₃OAddition of one oxygen atom.
Molecular Weight 133.15 g/mol [2]149.15 g/mol Increased by the mass of one oxygen atom.
Appearance White to light yellow or beige powder/flakes.[3]Expected to be a white to off-white or tan solid.The core chromophore is similar, but the hydroxyl group may slightly alter the color.
Melting Point 226-230 °CExpected to be higher than 230 °C.The introduction of a hydroxyl group allows for intermolecular hydrogen bonding, which typically increases the melting point.
LogP (Octanol/Water) 0.9[2]Predicted to be lower (<0.9).The hydroxyl group is polar and will increase the hydrophilicity of the molecule, thus lowering the LogP value.
CAS Number 934-32-7[2]Not available.Not a widely cataloged compound.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the chemical structure of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For benzimidazoles, which exhibit tautomerism, the choice of solvent (e.g., DMSO-d₆) is critical for observing exchangeable protons (NH).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis s1 Accurately weigh ~5-10 mg of sample. s2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). s1->s2 s3 Transfer to NMR tube. s2->s3 a1 Insert sample into NMR spectrometer. s3->a1 a2 Acquire 1H and 13C NMR spectra. a1->a2 p1 Apply Fourier Transform and phase correction. a2->p1 p2 Integrate peaks (1H) and pick peaks (1H & 13C). p1->p2 p3 Assign signals to specific atoms in the molecular structure. p2->p3

Caption: General workflow for NMR analysis.

Proton Assignment2-aminobenzimidazole (Experimental)[4]2-amino-1H-benzimidazol-7-ol (Predicted)Rationale for Prediction
NH (imidazole) Broad singlet, ~10.5-11.5 ppmBroad singlet, ~11.0-12.0 ppmThe OH group may engage in hydrogen bonding, slightly shifting the NH proton downfield.
NH₂ (amino) Broad singlet, ~6.26 ppmBroad singlet, ~6.3-6.5 ppmMinor change expected, but could be influenced by solvent interactions.
Ar-H (H4, H7) Multiplet, ~7.12 ppmH4: Doublet, ~6.9-7.1 ppmThe symmetrical pattern is broken. H4 is ortho to NH and meta to OH.
Ar-H (H5, H6) Multiplet, ~6.86 ppmH5: Triplet, ~6.7-6.9 ppmH5 is ortho to H4 and H6.
H6: Doublet, ~6.5-6.7 ppmH6 is ortho to the electron-donating OH group, causing a significant upfield shift.
OH (hydroxyl) N/ABroad singlet, ~9.0-10.0 ppmPhenolic protons typically appear in this region and are often broad.
Carbon Assignment2-aminobenzimidazole (Experimental)2-amino-1H-benzimidazol-7-ol (Predicted)Rationale for Prediction
C2 (imidazole) ~155.1 ppm~154-156 ppmThe C2 carbon, bearing the amino group, should experience minimal change.
C3a, C7a (bridgehead) ~130-140 ppm (may be broad)C3a: ~130-135 ppm, C7a: ~140-145 ppmThe C7a carbon, directly attached to the OH group, will be significantly deshielded (shifted downfield).
C4, C7 ~113.6 ppmC4: ~110-114 ppm, C7: ~145-150 ppmThe C7 carbon, ipso to the OH group, will be strongly deshielded.
C5, C6 ~120.3 ppmC5: ~118-122 ppm, C6: ~105-110 ppmThe C6 carbon, ortho to the OH group, will be shielded and shifted upfield.
Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and providing structural information through fragmentation patterns.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis s1 Prepare a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent (e.g., Methanol). a1 Infuse sample into the mass spectrometer (e.g., ESI). s1->a1 a2 Acquire full scan MS (MS1) spectrum. a1->a2 a3 Select parent ion and acquire fragmentation spectrum (MS/MS). a2->a3 p1 Determine exact mass and molecular formula from MS1. a3->p1 p2 Analyze fragmentation pattern from MS/MS. p1->p2 p3 Propose fragmentation pathway to confirm structure. p2->p3

Caption: General workflow for Mass Spectrometry analysis.

Parameter2-aminobenzimidazole2-amino-1H-benzimidazol-7-ol (Predicted)
Ionization Mode ESI+ESI+
[M+H]⁺ (Exact Mass) 134.0713[2]150.0662
Key Fragments m/z 117 (loss of NH₃), m/z 90 (loss of HCN from 117)[5]m/z 133 (loss of NH₃), m/z 122 (loss of CO), m/z 105 (loss of HCN from 132)
Predicted Rationale N/AThe presence of the hydroxyl group introduces new fragmentation pathways, such as the characteristic loss of carbon monoxide (CO) from the phenol ring after initial fragmentation. The primary fragmentation is still expected to be the loss of ammonia from the amino group.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Functional Group2-aminobenzimidazole (cm⁻¹)[6]2-amino-1H-benzimidazol-7-ol (Predicted cm⁻¹)Rationale for Prediction
N-H Stretch (imidazole) Broad, ~3000-3300Broad, ~3000-3300Similar broad absorption due to hydrogen bonding.
N-H Stretch (amine) Doublet, ~3370 & 3457Doublet, ~3370 & 3460Characteristic asymmetric and symmetric stretching of the primary amine.
C=N Stretch ~1640-1660~1640-1660Imine stretch within the imidazole ring.
Aromatic C-H Stretch ~3050-3100~3050-3100Stretching of C-H bonds on the benzene ring.
O-H Stretch (hydroxyl) N/AVery broad, ~3200-3600A strong, broad peak characteristic of a phenolic OH group, often overlapping with N-H stretches.
C-O Stretch (hydroxyl) N/A~1200-1260Characteristic stretching vibration for an aryl C-O bond.

Chromatographic Characterization: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a reference standard.

cluster_prep Preparation cluster_acq Analysis cluster_proc Data Processing s1 Prepare mobile phase (e.g., A: 0.1% Formic Acid in Water, B: Acetonitrile). s2 Prepare sample solution (e.g., 0.1 mg/mL in mobile phase). s1->s2 a1 Equilibrate HPLC system with initial mobile phase conditions. s2->a1 a2 Inject sample. a1->a2 a3 Run gradient elution and detect with UV. a2->a3 p1 Integrate chromatogram. a3->p1 p2 Calculate purity based on peak area percentage. p1->p2

Caption: General workflow for HPLC purity analysis.

Parameter2-aminobenzimidazole[7]2-amino-1H-benzimidazol-7-ol (Predicted)Rationale for Prediction
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)C18 columns are versatile for a wide range of polarities.
Mobile Phase Isocratic or Gradient: Acetonitrile/Water with an acid modifier (e.g., 0.1% Formic or Phosphoric Acid)Gradient: Acetonitrile/Water with 0.1% Formic Acid. A lower starting percentage of organic solvent will be required.The increased polarity of the -OH substituted compound will result in a shorter retention time. A shallower gradient or lower initial organic content will be needed to achieve adequate retention and separation from polar impurities.
Detection UV, ~254 nm and ~280 nmUV, ~254 nm and ~285 nmThe hydroxyl group is an auxochrome and may slightly red-shift the UV absorbance maximum.
Expected Retention ModerateShorterIncreased polarity leads to less retention on a reverse-phase column.

Experimental Protocols

The following are detailed, self-validating protocols for the key experiments described above.

Protocol 1: NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the benzimidazole reference standard into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Gently vortex or sonicate the vial until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube using a glass pipette.

  • Place the NMR tube in the spectrometer and acquire ¹H and ¹³C spectra according to standard instrument parameters.

  • Self-Validation: The residual solvent peak for DMSO-d₆ should appear at ~2.50 ppm in the ¹H spectrum and ~39.52 ppm in the ¹³C spectrum, serving as an internal chemical shift reference.

Protocol 2: HPLC Sample Preparation and Analysis for Purity
  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% (v/v) formic acid in HPLC-grade water. Prepare Mobile Phase B as 0.1% (v/v) formic acid in HPLC-grade acetonitrile. Filter and degas both phases.

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.

  • System Setup: Install a C18 reverse-phase column and equilibrate with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min. Set the UV detector to monitor at 254 nm and 280 nm.

  • Analysis: Inject 10 µL of the standard solution and run a suitable gradient (e.g., 5% to 95% B over 20 minutes).

  • Self-Validation: Perform at least five replicate injections of the standard. The retention time should have a relative standard deviation (RSD) of <1.0%, and the peak area should have an RSD of <2.0% to ensure system suitability.

Protocol 3: Mass Spectrometry Sample Preparation
  • Prepare a stock solution of the reference standard at 1 mg/mL in HPLC-grade methanol.

  • Further dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 10 µg/mL.

  • Infuse the solution directly into the mass spectrometer's electrospray ionization (ESI) source.

  • Self-Validation: Calibrate the mass spectrometer using a known calibration solution immediately prior to analysis to ensure mass accuracy is within an acceptable tolerance (typically <5 ppm).

Alternative Reference Standards

For researchers investigating structure-activity relationships at the 7-position of the benzimidazole core, other commercially available derivatives can serve as useful comparators or alternative starting points. For example, 2-Amino-7-chloro-1H-benzimidazole (CAS 701-14-4) provides a reference point with an electron-withdrawing group at the 7-position, which would have distinct effects on the spectroscopic and chromatographic properties compared to the electron-donating hydroxyl group.[8]

Conclusion

The comprehensive characterization of a reference standard is a non-negotiable aspect of high-quality scientific research. This guide provides a robust framework for this process, using the well-established data of 2-aminobenzimidazole as a foundation. By applying established principles of analytical chemistry, we have also provided a detailed predictive analysis for the characterization of the novel derivative, 2-amino-1H-benzimidazol-7-ol . The addition of a hydroxyl group at the 7-position is predicted to significantly impact the molecule's polarity and spectroscopic profile, notably causing an upfield shift for the ortho H6 proton in ¹H NMR, a downfield shift for the ipso C7 carbon in ¹³C NMR, and a shorter retention time in reverse-phase HPLC. These expert insights and detailed protocols offer a validated roadmap for researchers to confidently characterize novel benzimidazole compounds, ensuring data integrity and accelerating drug discovery efforts.

References

  • SIELC Technologies. (2018, February 16). Separation of 2-Aminobenzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzimidazole. Retrieved from [Link]

  • El kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 231-235. Retrieved from [Link]

  • Obaid, R. J., et al. (2018). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Chemistry, 2018, 1-10. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. Retrieved from [Link]

  • mzCloud. (2014, August 1). 2 Aminobenzimidazole. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of DOPO, 2-aminobenzimidazole, and BADO. Retrieved from [Link]

  • IntechOpen. (2022, May 30). Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety. Retrieved from [Link]

  • MDPI. (2022, September 23). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • Academia.edu. (n.d.). Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

  • PMC. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

  • SciSpace. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

  • Semantic Scholar. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

  • CRM LABSTANDARD. (n.d.). 2-Aminobenzimidazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Benzimidazol-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation mass spectrum MS2 of metabolite M1 (hydroxylation.... Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (n.d.). Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity of 2-amino-1H-Benzimidazol-7-ol in Enzyme Immunoassays

For researchers, scientists, and drug development professionals, the specificity of an enzyme immunoassay (EIA) is paramount to generating reliable and reproducible data. This guide provides a comprehensive framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the specificity of an enzyme immunoassay (EIA) is paramount to generating reliable and reproducible data. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-amino-1H-Benzimidazol-7-ol, a key heterocyclic compound, in a competitive enzyme-linked immunosorbent assay (ELISA). By understanding and quantifying cross-reactivity, researchers can ensure the accuracy of their results and make informed decisions in their drug discovery and development programs.

The Critical Nature of Cross-Reactivity in Immunoassays

Immunoassays are powerful analytical tools that leverage the highly specific binding between an antibody and its target antigen.[1][2] However, the specificity of this interaction is not always absolute. Cross-reactivity occurs when an antibody binds to molecules that are structurally similar to the target analyte, leading to inaccurate quantification and potentially false-positive results.[3][4] In the context of drug development, where precise measurements of pharmacokinetics and pharmacodynamics are essential, uncharacterized cross-reactivity can have significant consequences. Therefore, a thorough evaluation of cross-reactivity with structurally related compounds is a critical component of immunoassay validation, as emphasized by regulatory bodies such as the European Medicines Agency (EMA).

Experimental Design: A Comparative Analysis

To assess the cross-reactivity of an immunoassay for 2-amino-1H-Benzimidazol-7-ol, a panel of structurally related and commercially available benzimidazole derivatives was selected. The selection was based on variations in functional groups and substitution patterns on the benzimidazole core, providing a robust challenge to the specificity of the hypothetical antibody.

Target Analyte:

  • 2-amino-1H-Benzimidazol-7-ol: The primary analyte of interest.

Potential Cross-Reactants:

  • 2-Aminobenzimidazole: The parent compound lacking the 7-hydroxyl group.

  • 2-Amino-7-chloro-1H-benzimidazole: Substitution of the hydroxyl group with a chloro group to assess the impact of electronic and steric changes.

  • 1-Benzyl-2-aminobenzimidazole: Substitution on the imidazole nitrogen to evaluate its influence on antibody recognition.

  • 2-Aminoflubendazole: A more complex derivative with a ketone and a fluorophenyl group, representing a significant structural departure.

  • 1H-Benzimidazol-7-ol, 2-(2-aminoethyl)-: An analog with an extended side chain at the 2-position.

The chosen immunoassay format is a competitive ELISA , which is well-suited for the quantification of small molecules like 2-amino-1H-Benzimidazol-7-ol.[5][6] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Visualizing the Competitive ELISA Principle

Competitive_ELISA_Principle cluster_0 Microtiter Well cluster_1 Sample/Standard Well Antibody Capture Antibody (Immobilized) Substrate Substrate Antibody->Substrate Enzyme converts Analyte 2-amino-1H-Benzimidazol-7-ol (in sample) Analyte->Antibody Binds Labeled_Analyte Enzyme-Labeled 2-amino-1H-Benzimidazol-7-ol Labeled_Analyte->Antibody Competes for Binding Signal Signal (Inversely proportional to Analyte) Substrate->Signal to Colorimetric Signal Cross_Reactivity_Workflow Start Start: Cross-Reactivity Assessment Prepare_Standards Prepare Serial Dilutions of Target Analyte and Cross-Reactants Start->Prepare_Standards Run_ELISA Perform Competitive ELISA Prepare_Standards->Run_ELISA Generate_Curves Generate Dose-Response Curves (Absorbance vs. log[Concentration]) Run_ELISA->Generate_Curves Calculate_IC50 Calculate IC50 for each Compound Generate_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR Analyze_Results Analyze and Interpret Data Calculate_CR->Analyze_Results End End: Report Findings Analyze_Results->End

Caption: Logical workflow for assessing immunoassay cross-reactivity.

Data Analysis and Interpretation

The cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled analyte (IC50) with the IC50 of the target analyte. [3][7]The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of 2-amino-1H-Benzimidazol-7-ol / IC50 of Cross-Reactant) x 100

Hypothetical Experimental Data:

CompoundIC50 (ng/mL)% Cross-Reactivity
2-amino-1H-Benzimidazol-7-ol 10 100%
2-Aminobenzimidazole10010%
2-Amino-7-chloro-1H-benzimidazole5002%
1-Benzyl-2-aminobenzimidazole>10,000<0.1%
2-Aminoflubendazole>10,000<0.1%
1H-Benzimidazol-7-ol, 2-(2-aminoethyl)-2504%

Interpretation of Results:

  • High Specificity: The hypothetical data suggests that the antibody is highly specific for 2-amino-1H-Benzimidazol-7-ol.

  • Impact of the 7-hydroxyl group: The 10% cross-reactivity with 2-aminobenzimidazole indicates that the 7-hydroxyl group is a critical part of the epitope recognized by the antibody. Its absence significantly reduces binding affinity.

  • Influence of Substituents: The low cross-reactivity with the 7-chloro analog (2%) suggests that both the electronic and steric properties of the substituent at this position are important for antibody binding. The bulky benzyl group on the imidazole nitrogen and the complex structure of 2-aminoflubendazole result in negligible cross-reactivity, indicating these modifications prevent effective binding to the antibody.

  • Side Chain Effects: The 4% cross-reactivity with the 2-(2-aminoethyl) analog suggests that modifications at the 2-position are better tolerated than changes at the 7-position, but still impact binding affinity.

Conclusion

This guide provides a comprehensive framework for assessing the cross-reactivity of 2-amino-1H-Benzimidazol-7-ol in a competitive ELISA. By following a well-designed experimental protocol and a systematic approach to data analysis, researchers can confidently characterize the specificity of their immunoassays. This rigorous validation is essential for generating accurate and reliable data in drug discovery and development, ultimately contributing to the advancement of new therapeutics.

References

  • D. A. Kidwell, et al. (2001). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. SAR and QSAR in Environmental Research, 12:1-3, 139-181, DOI: 10.1080/10629360108035359
  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

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  • J. M. Henle, et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1329-1332. [Link]

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  • PubChem. (n.d.). 2-Aminoflubendazole. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-amino-1H-Benzimidazol-7-ol

Inferred Hazard Profile and the Precautionary Principle Given the absence of a specific SDS for 2-amino-1H-Benzimidazol-7-ol, we must operate under the precautionary principle, inferring its hazard profile from analogous...

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Author: BenchChem Technical Support Team. Date: April 2026

Inferred Hazard Profile and the Precautionary Principle

Given the absence of a specific SDS for 2-amino-1H-Benzimidazol-7-ol, we must operate under the precautionary principle, inferring its hazard profile from analogous benzimidazole compounds. Benzimidazole derivatives are known to possess biological activity, and many are classified as hazardous substances.[1] Therefore, 2-amino-1H-Benzimidazol-7-ol should be handled as hazardous chemical waste until proven otherwise.

The primary rationale for treating this compound as hazardous stems from the known properties of similar molecules, which include potential mutagenicity, skin and eye irritation, and ecotoxicity.[2][3][4] For instance, some benzimidazoles are very toxic to aquatic life with long-lasting effects.[2]

Table 1: Inferred Hazard Profile for 2-amino-1H-Benzimidazol-7-ol

Hazard ClassificationInferred Potential HazardsSupporting Rationale from Related Compounds
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[4]Benzimidazole derivatives have been shown to cause harm upon ingestion, inhalation, or skin absorption.[4]
Skin Corrosion/Irritation May cause skin irritation.[3]Several related benzimidazole compounds are classified as skin irritants.[3][4]
Serious Eye Damage/Irritation May cause serious eye irritation.[3]Many aminobenzimidazole derivatives are known to cause serious eye irritation.[3][4]
Germ Cell Mutagenicity Suspected of causing genetic defects.[2][3]Some benzimidazole derivatives are classified as suspected mutagens.[2][3]
Reproductive Toxicity May damage fertility or the unborn child.[2]Certain benzimidazole-based fungicides have demonstrated reproductive toxicity in laboratory studies.[1][2]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[2]The benzimidazole scaffold is present in compounds with high aquatic toxicity.[2]

Note: This information is inferred from related compounds and should be used as a precautionary guideline. Always handle 2-amino-1H-Benzimidazol-7-ol with the appropriate personal protective equipment in a well-ventilated area.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure that all necessary safety measures are in place. This is crucial for minimizing exposure and preventing accidental release into the environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling 2-amino-1H-Benzimidazol-7-ol waste must wear the following:

  • Eye Protection: Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for tears or punctures before use.[6]

  • Body Protection: A laboratory coat is required. For larger quantities of waste, consider additional protective clothing.[7]

  • Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[8]

Engineering Controls

All handling and preparation of 2-amino-1H-Benzimidazol-7-ol for disposal should occur in a certified chemical fume hood to minimize inhalation risks.[4] An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-amino-1H-Benzimidazol-7-ol is that it must be treated as hazardous chemical waste.[9] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [6]

Step 1: Waste Segregation and Collection
  • Isolate the Waste Stream: Collect all waste containing 2-amino-1H-Benzimidazol-7-ol separately from other chemical waste streams to prevent potentially hazardous reactions.[2][10] This includes pure compound, reaction mixtures, and contaminated materials.

  • Contaminated Materials: Any items that have come into direct contact with 2-amino-1H-Benzimidazol-7-ol, such as weighing paper, pipette tips, gloves, and spill cleanup materials, must be treated as hazardous waste and collected in the same designated container.[9][11]

Step 2: Containerization
  • Select a Suitable Container: Use a designated, leak-proof hazardous waste container made of a compatible material (e.g., a high-density polyethylene or glass bottle with a secure, screw-top lid).[7][12]

  • Avoid Overfilling: Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills during transport.[10]

  • Rinsing "Empty" Containers: Containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and treated as hazardous waste.[13] After rinsing, the container can often be disposed of as non-hazardous waste, but labels should be defaced or removed.[12][13] Always confirm this procedure with your institution's EHS office.

Step 3: Labeling
  • Proper Identification is Critical: Securely affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."[9]

    • The full chemical name: "2-amino-1H-Benzimidazol-7-ol." Avoid abbreviations or chemical formulas.[7]

    • An accurate estimation of the quantity of waste.

    • The date the waste was first added to the container.

    • The name and location of the principal investigator or laboratory.

    • Any known hazard characteristics (e.g., "Irritant," "Mutagen").[9]

Step 4: Storage
  • Designated Accumulation Area: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[9]

  • Segregation: Ensure the storage area is away from incompatible materials. While specific incompatibility data for 2-amino-1H-Benzimidazol-7-ol is not available, as a general precaution, store it away from strong oxidizing agents and acids.[14]

Step 5: Professional Disposal
  • Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9][15]

  • Regulatory Compliance: Follow all institutional, local, state, and federal regulations for hazardous waste disposal, such as those outlined by the Environmental Protection Agency (EPA) under 40 CFR Part 260.[5][16] The standard procedure is to dispose of the contents and container at an approved waste disposal plant.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-amino-1H-Benzimidazol-7-ol.

G cluster_0 Waste Generation & Characterization cluster_1 Collection & Containerization cluster_2 Storage & Final Disposal start Generation of 2-amino-1H-Benzimidazol-7-ol Waste is_contaminated Item contaminated with 2-amino-1H-Benzimidazol-7-ol? start->is_contaminated Labware/PPE is_pure Pure compound or reaction mixture? start->is_pure Solid/Liquid collect_hw Collect in Designated Hazardous Waste Container is_contaminated->collect_hw Yes is_pure->collect_hw Yes label_hw Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards, Date, PI collect_hw->label_hw store_hw Store in Secure Satellite Accumulation Area label_hw->store_hw contact_ehs Contact EHS for Pickup by Licensed Contractor store_hw->contact_ehs final_disposal Disposal at Approved Waste Facility contact_ehs->final_disposal

Caption: Workflow for the safe disposal of 2-amino-1H-Benzimidazol-7-ol.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spread of the spill using absorbent pads or other appropriate materials. Avoid creating dust if the spilled material is a solid.[2]

  • PPE: Don the appropriate PPE as described in Section 2.1 before attempting to clean the spill.

  • Cleanup: Carefully collect the spilled material and any contaminated cleanup supplies. Place all materials into a designated hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office.

Conclusion: A Commitment to Safety

The proper disposal of 2-amino-1H-Benzimidazol-7-ol is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the cautious, evidence-based protocols outlined in this guide—from initial hazard assessment and PPE selection to final disposal by licensed professionals—researchers can protect themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS department to ensure full compliance with all relevant regulations.

References

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  • Sikora, A., & Sadowska-Bratek, M. (2012). [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. Medycyna pracy, 63(4), 493–503.
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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-amino-1H-Benzimidazol-7-ol

For Researchers, Scientists, and Drug Development Professionals Handling novel chemical entities in a laboratory setting demands a proactive and thorough approach to safety. This guide provides essential, in-depth guidan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical entities in a laboratory setting demands a proactive and thorough approach to safety. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for the safe handling of 2-amino-1H-Benzimidazol-7-ol. As a Senior Application Scientist, the following protocols are synthesized from established safety principles for analogous compounds, ensuring a self-validating system of protection for all personnel. While a specific Safety Data Sheet (SDS) for 2-amino-1H-Benzimidazol-7-ol is not publicly available, the structural motifs of an aromatic amine and a benzimidazole core necessitate stringent safety precautions. Aromatic amines and related heterocyclic compounds can present significant health risks, including skin and eye irritation, and potential long-term health effects.[1][2][3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Principles of Chemical Safety

Before detailing specific PPE, it is crucial to understand the foundational principles of laboratory safety:

  • Engineering Controls as the First Line of Defense: Always handle 2-amino-1H-Benzimidazol-7-ol in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3][4][5][6] This minimizes the risk of inhaling airborne particles or vapors.

  • Administrative Controls: Adhere to all institutional and laboratory-specific standard operating procedures (SOPs). This includes proper training on chemical handling and emergency procedures.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It must be selected based on a thorough risk assessment of the planned procedures.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various laboratory operations involving 2-amino-1H-Benzimidazol-7-ol.

Laboratory Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Full-coverage lab coatRecommended to be performed in a fume hood. If not feasible, a NIOSH-approved N95 respirator is advised.
Solution Preparation Chemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant apron over a full-coverage lab coatTo be performed in a chemical fume hood.
Running Reactions Chemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant apron over a full-coverage lab coatTo be performed in a chemical fume hood.
Post-Reaction Work-up and Purification Chemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant apron over a full-coverage lab coatTo be performed in a chemical fume hood.
Waste Disposal Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Full-coverage lab coatNot generally required if handling sealed waste containers.

Detailed PPE Specifications and Procedures

Eye and Face Protection

Given the potential for eye irritation from compounds of this class, robust eye protection is mandatory.[1][7]

  • Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes and airborne particles.

  • A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during solution preparation or reaction work-up.

Hand Protection

Protecting the skin from direct contact is crucial, as similar aromatic amines can cause skin irritation.[1][2]

  • Chemical-resistant gloves , such as nitrile gloves, are the standard for handling most laboratory chemicals. Always inspect gloves for any signs of damage before use.

  • Double gloving is recommended when handling highly concentrated solutions or for prolonged procedures.

  • Proper glove removal technique is critical to avoid cross-contamination. Always wash your hands thoroughly after removing gloves.

Body Protection

A barrier to protect the skin and personal clothing is a fundamental requirement.

  • A full-coverage lab coat is the minimum requirement for any work with 2-amino-1H-Benzimidazol-7-ol.[8][9]

  • For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[10]

  • Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[6]

Respiratory Protection

Inhalation of airborne particles or aerosols should be avoided.

  • All procedures that may generate dust or aerosols of 2-amino-1H-Benzimidazol-7-ol should be performed within a chemical fume hood .[5][6]

  • If a fume hood is not available for a specific, low-risk procedure, a NIOSH-approved respirator may be necessary. A risk assessment should be conducted to determine the appropriate type of respirator.

Procedural Workflow for PPE Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye Protection (Goggles) Don1->Don2 Don3 3. Face Shield (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Eye Protection (Goggles) Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the safe handling of 2-amino-1H-Benzimidazol-7-ol.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated, sealed waste container.

  • Chemical Waste: All waste containing 2-amino-1H-Benzimidazol-7-ol must be collected in a clearly labeled, leak-proof hazardous waste container.[11] Follow all institutional and local regulations for hazardous waste disposal.[4][7] Never dispose of chemical waste down the drain.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][4]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

By adhering to these comprehensive PPE and handling guidelines, researchers can significantly mitigate the risks associated with handling 2-amino-1H-Benzimidazol-7-ol, fostering a culture of safety and scientific integrity within the laboratory.

References

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  • 2 - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
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